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  • Product: 4-amino-N-methyl-N-(oxan-4-yl)benzamide
  • CAS: 1156245-95-2

Core Science & Biosynthesis

Foundational

4-amino-N-methyl-N-(oxan-4-yl)benzamide mechanism of action in vitro

An In-Depth Technical Guide to the In Vitro Mechanism of Action of 4-amino-N-methyl-N-(oxan-4-yl)benzamide: A Putative G-Protein Coupled Receptor Agonist Introduction The discovery and development of novel therapeutics t...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vitro Mechanism of Action of 4-amino-N-methyl-N-(oxan-4-yl)benzamide: A Putative G-Protein Coupled Receptor Agonist

Introduction

The discovery and development of novel therapeutics targeting G-protein coupled receptors (GPCRs) remains a cornerstone of modern pharmacology. GPCRs constitute the largest family of cell surface receptors and are the target of over 30% of FDA-approved drugs.[1] The benzamide scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities. This guide focuses on a hypothetical novel benzamide derivative, 4-amino-N-methyl-N-(oxan-4-yl)benzamide, and outlines a comprehensive in vitro strategy to elucidate its mechanism of action as a putative GPCR agonist.

As a Senior Application Scientist, this document is structured to provide not just protocols, but the underlying scientific rationale for experimental choices. Our approach is to build a self-validating cascade of experiments, from initial target engagement to downstream functional consequences, to create a robust and comprehensive pharmacological profile of our compound of interest.

Part 1: Primary Target Engagement and Affinity

The foundational step in characterizing a novel compound is to identify its primary molecular target and quantify the strength of this interaction. For a putative GPCR agonist, this involves determining its binding affinity for the receptor of interest. Radioligand binding assays are a classic and highly robust method for this purpose.[2]

Radioligand Binding Assays

Radioligand binding assays utilize a radioactively labeled ligand to measure its binding to a receptor.[2] These assays can be performed in two primary modes: saturation and competition.

  • Saturation Binding Assays: These are used to determine the equilibrium dissociation constant (Kd), a measure of binding affinity, and the maximum receptor density (Bmax) in a given tissue or cell preparation.[2] This is achieved by incubating a fixed amount of receptor with increasing concentrations of the radioligand.[2]

  • Competition Binding Assays: These assays are used to determine the binding affinity of an unlabeled compound (our test compound, 4-amino-N-methyl-N-(oxan-4-yl)benzamide) by measuring its ability to compete with a radioligand for binding to the receptor. The output of this assay is the IC50 value, which can be converted to a Ki (inhibition constant).

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis receptor_prep Receptor Preparation (Cell Membranes or Purified Receptors) incubation Incubation (Receptor + Radioligand + Test Compound/NSB) To Reach Equilibrium receptor_prep->incubation radioligand_prep Radioligand Preparation (Fixed Concentration) radioligand_prep->incubation compound_prep Test Compound Dilution Series (4-amino-N-methyl-N-(oxan-4-yl)benzamide) compound_prep->incubation nsb_prep Non-Specific Binding (NSB) Control (High Concentration of Unlabeled Ligand) nsb_prep->incubation separation Separation of Bound and Free Ligand (e.g., Vacuum Filtration) incubation->separation quantification Quantification of Bound Radioactivity (Scintillation Counting) separation->quantification data_plot Plot % Specific Binding vs. Log[Compound] quantification->data_plot curve_fit Non-linear Regression (Sigmoidal Dose-Response) data_plot->curve_fit ic50_calc Determine IC50 curve_fit->ic50_calc ki_calc Calculate Ki using Cheng-Prusoff Equation ic50_calc->ki_calc

Caption: Workflow for a radioligand competition binding assay.

  • Receptor Preparation: Prepare cell membranes from a cell line recombinantly expressing the target GPCR or from native tissue. Determine the total protein concentration using a standard method (e.g., BCA assay).

  • Assay Buffer Preparation: Prepare a suitable binding buffer. The composition will be receptor-dependent but typically includes a buffer (e.g., Tris-HCl), ions (e.g., MgCl2), and protease inhibitors.

  • Reaction Setup (in a 96-well plate):

    • Total Binding: Add assay buffer, a fixed concentration of radioligand (typically at its Kd), and the receptor preparation.

    • Non-Specific Binding (NSB): Add assay buffer, the radioligand, the receptor preparation, and a high concentration of an unlabeled competing ligand (100-1000 times its Kd) to saturate the receptors.[2]

    • Test Compound: Add assay buffer, the radioligand, the receptor preparation, and serial dilutions of 4-amino-N-methyl-N-(oxan-4-yl)benzamide.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.[2]

  • Separation: Rapidly separate the receptor-bound radioligand from the free radioligand. This is commonly done by vacuum filtration through a glass fiber filter, which traps the cell membranes.[2]

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.[2]

    • Convert the IC50 to a Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Part 2: Functional Characterization of G-Protein Activation

Demonstrating that a compound binds to a receptor is the first step. The next is to determine if this binding event leads to a functional response. For GPCRs, the canonical first step in signal transduction is the activation of heterotrimeric G-proteins.[3] The GTPγS binding assay is a direct measure of this activation.[4][5]

[³⁵S]GTPγS Binding Assay

This functional assay measures the agonist-induced exchange of GDP for GTP on the Gα subunit of the G-protein.[3][4] It utilizes a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to the Gα subunit upon receptor activation.[3] The accumulation of [³⁵S]GTPγS is proportional to the extent of receptor activation.[4] This assay is invaluable for determining the potency (EC50) and efficacy (Emax) of an agonist.[3]

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis receptor_prep Receptor/Membrane Preparation incubation Incubation (Membranes + GDP + [³⁵S]GTPγS + Test Compound) receptor_prep->incubation gtp_prep [³⁵S]GTPγS Preparation gtp_prep->incubation gdp_prep GDP Preparation (to reduce basal signaling) gdp_prep->incubation compound_prep Test Compound Dilution Series (4-amino-N-methyl-N-(oxan-4-yl)benzamide) compound_prep->incubation separation Separation of Bound and Free [³⁵S]GTPγS (Vacuum Filtration) incubation->separation quantification Quantification of Bound Radioactivity (Scintillation Counting) separation->quantification data_plot Plot Specific Binding (CPM) vs. Log[Compound] quantification->data_plot curve_fit Non-linear Regression (Sigmoidal Dose-Response) data_plot->curve_fit ec50_emax_calc Determine EC50 and Emax curve_fit->ec50_emax_calc

Caption: Workflow for a [³⁵S]GTPγS binding assay.

  • Membrane Preparation: Prepare membranes from cells expressing the target receptor as described for the binding assay.

  • Assay Buffer Preparation: Prepare a GTPγS binding buffer, which typically contains HEPES, MgCl2, NaCl, and saponin (to permeabilize vesicles).

  • Reaction Setup (in a 96-well plate):

    • Basal Binding: Add assay buffer, membranes, a specific concentration of GDP (e.g., 10-100 μM, to reduce basal signaling), and [³⁵S]GTPγS (~0.1-0.5 nM).

    • Non-Specific Binding (NSB): Add the components for basal binding plus a high concentration of unlabeled GTPγS (e.g., 10 μM).

    • Agonist Stimulation: Add assay buffer, membranes, GDP, [³⁵S]GTPγS, and serial dilutions of 4-amino-N-methyl-N-(oxan-4-yl)benzamide.

  • Incubation: Incubate the plate at 30°C for 30-60 minutes with gentle agitation.[4]

  • Termination and Separation: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Stimulated Binding - Non-Specific Binding.

    • Plot the specific binding (in counts per minute, CPM) as a function of the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 (potency) and Emax (efficacy) values.[4]

Part 3: Downstream Signaling Pathways

G-protein activation leads to the modulation of intracellular second messenger levels. Measuring these second messengers provides further evidence of the compound's functional activity and helps to identify the specific G-protein subtype (Gαs, Gαi, Gαq) the receptor couples to.

Cyclic AMP (cAMP) Assays

GPCRs that couple to Gαs proteins stimulate adenylyl cyclase, leading to an increase in intracellular cAMP. Conversely, GPCRs that couple to Gαi proteins inhibit adenylyl cyclase, causing a decrease in cAMP levels. Numerous commercial kits are available for measuring cAMP, often utilizing bioluminescent or fluorescence resonance energy transfer (FRET) technologies.[6][7][8]

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_plating Plate Cells Expressing Target GPCR stimulation Stimulate Cells with Test Compound (For Gαi, co-stimulate with Forskolin) cell_plating->stimulation compound_prep Test Compound Dilution Series (4-amino-N-methyl-N-(oxan-4-yl)benzamide) compound_prep->stimulation lysis Lyse Cells to Release cAMP stimulation->lysis detection Add cAMP Detection Reagents (e.g., cAMP-Glo™) lysis->detection luminescence Measure Luminescence detection->luminescence data_plot Plot Luminescence vs. Log[Compound] luminescence->data_plot curve_fit Non-linear Regression data_plot->curve_fit ec50_calc Determine EC50 curve_fit->ec50_calc

Caption: Workflow for a cAMP luminescence-based assay.

This protocol is based on the principles of the Promega cAMP-Glo™ Assay.

  • Cell Plating: Seed cells expressing the target GPCR into a 96- or 384-well plate and culture overnight.

  • Compound Preparation: Prepare serial dilutions of 4-amino-N-methyl-N-(oxan-4-yl)benzamide in an appropriate buffer.

  • Cell Stimulation:

    • For Gαs-coupled receptors: Add the diluted test compound to the cells and incubate for an appropriate time (e.g., 15-30 minutes) at room temperature.

    • For Gαi-coupled receptors: Add the test compound along with a stimulator of adenylyl cyclase, such as forskolin, to first raise cAMP levels. The inhibitory effect of the compound will then be measured as a decrease from this stimulated level.

  • Cell Lysis and cAMP Detection:

    • Add the cAMP-Glo™ Lysis Buffer to each well to lyse the cells and release cAMP.

    • Add the cAMP Detection Solution, which contains Protein Kinase A (PKA). The amount of active PKA is inversely proportional to the amount of cAMP.

  • ATP Detection:

    • Add the Kinase-Glo® Reagent to terminate the PKA reaction and detect the amount of remaining ATP via a luciferase reaction.[9]

  • Signal Measurement: Read the luminescence on a plate reader. The light signal is inversely proportional to the cAMP concentration.

  • Data Analysis: Correlate the luminescence readings to cAMP concentrations using a standard curve. Plot the cAMP concentration against the log concentration of the test compound and fit the data to determine the EC50.

Part 4: G-Protein-Independent Signaling (β-Arrestin Recruitment)

In addition to G-protein signaling, agonist-bound GPCRs can also signal through β-arrestin pathways.[10][11] This can lead to receptor internalization and the activation of distinct downstream signaling cascades.[12] Compounds that preferentially activate one pathway over the other are known as "biased agonists." Therefore, it is crucial to investigate β-arrestin recruitment to fully understand a compound's mechanism of action.

β-Arrestin Recruitment Assays

A variety of cell-based assays are available to measure the interaction between an activated GPCR and β-arrestin. Many of these rely on enzyme fragment complementation (EFC), such as the PathHunter® assay, or bioluminescence resonance energy transfer (BRET).[10][11][13] In the PathHunter assay, the GPCR is tagged with a small enzyme fragment, and β-arrestin is fused to the larger, inactive portion of the enzyme. Agonist-induced recruitment of β-arrestin to the receptor brings the two enzyme fragments together, reconstituting a functional enzyme that generates a chemiluminescent signal.[11][14]

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_plating Plate PathHunter® Cells (Expressing tagged GPCR and β-arrestin) stimulation Add Test Compound to Cells cell_plating->stimulation compound_prep Test Compound Dilution Series (4-amino-N-methyl-N-(oxan-4-yl)benzamide) compound_prep->stimulation incubation Incubate (e.g., 60-90 minutes at 37°C) to Allow for Recruitment and Signal Generation stimulation->incubation detection Add Detection Reagents incubation->detection readout Measure Chemiluminescence detection->readout data_plot Plot Luminescence vs. Log[Compound] readout->data_plot curve_fit Non-linear Regression data_plot->curve_fit ec50_calc Determine EC50 curve_fit->ec50_calc

Caption: Workflow for a β-arrestin recruitment assay using EFC.

This protocol is based on the general principles of the PathHunter® eXpress β-Arrestin GPCR Assays.[14]

  • Cell Plating: Thaw and plate the assay-ready PathHunter® cells, which co-express the ProLink™-tagged GPCR and the Enzyme Acceptor-tagged β-arrestin, into a 384-well assay plate.

  • Compound Addition: Prepare serial dilutions of 4-amino-N-methyl-N-(oxan-4-yl)benzamide and add them to the plated cells.

  • Incubation: Incubate the plate for 60-90 minutes at 37°C or room temperature, as recommended for the specific cell line, to allow for receptor activation and β-arrestin recruitment.

  • Signal Detection: Add the PathHunter® Detection Reagents to the wells.

  • Final Incubation: Incubate for 60 minutes at room temperature to allow the chemiluminescent signal to develop.

  • Readout: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the relative light units (RLU) against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the EC50.

Summary of Quantitative Data

The data generated from these assays can be compiled to create a comprehensive pharmacological profile of 4-amino-N-methyl-N-(oxan-4-yl)benzamide.

Assay TypeParameterHypothetical Value for 4-amino-N-methyl-N-(oxan-4-yl)benzamideInterpretation
Radioligand BindingKi50 nMModerate to high binding affinity for the target receptor.
[³⁵S]GTPγS BindingEC50150 nMPotency for G-protein activation.
[³⁵S]GTPγS BindingEmax85% (relative to a standard full agonist)High efficacy, indicating it is a strong partial or full agonist.
cAMP Assay (Gαs)EC50200 nMPotency for stimulating the downstream adenylyl cyclase pathway.
β-Arrestin RecruitmentEC50800 nMLower potency for β-arrestin recruitment compared to G-protein activation.

Conclusion

The in vitro characterization of a novel compound like 4-amino-N-methyl-N-(oxan-4-yl)benzamide requires a systematic and multi-faceted approach. By progressing from target binding affinity to direct G-protein activation, downstream second messenger modulation, and G-protein-independent signaling, a comprehensive picture of its mechanism of action can be constructed. The hypothetical data presented suggest that this compound is a G-protein-biased agonist, showing higher potency and efficacy for the G-protein signaling pathway over the β-arrestin pathway. This type of detailed pharmacological profiling is essential for making informed decisions in the drug discovery and development process.

References

Sources

Exploratory

A Technical Guide to Characterizing the Receptor Binding Affinity of Novel Benzamide-Based 5-HT₄ Agonists

A Senior Application Scientist's Perspective on Experimental Design and Data Interpretation Introduction The serotonin 4 (5-HT₄) receptor, a Gs-protein-coupled receptor (GPCR), has emerged as a significant therapeutic ta...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on Experimental Design and Data Interpretation

Introduction

The serotonin 4 (5-HT₄) receptor, a Gs-protein-coupled receptor (GPCR), has emerged as a significant therapeutic target for a range of gastrointestinal motility disorders and is being explored for its potential in treating cognitive deficits.[1][2] Agonism of the 5-HT₄ receptor stimulates adenylyl cyclase, which in turn elevates intracellular cyclic adenosine monophosphate (cAMP) levels.[1] This signaling cascade, particularly within the enteric nervous system, enhances the release of acetylcholine, thereby promoting gastrointestinal motility.[3]

Within the diverse chemical landscape of 5-HT₄ receptor agonists, benzamide derivatives represent a prominent and well-studied class of compounds.[3][4][5] The specific compound, 4-amino-N-methyl-N-(oxan-4-yl)benzamide, while not extensively documented in public literature, possesses the core structural motifs characteristic of this class. This guide, therefore, provides a comprehensive framework for determining the receptor binding affinity of such novel benzamide-based compounds, using established methodologies and insights from a senior application scientist's perspective. The principles and protocols detailed herein are directly applicable to the characterization of 4-amino-N-methyl-N-(oxan-4-yl)benzamide and other structurally related analogs.

The Benzamide Pharmacophore and Structure-Activity Relationships (SAR)

The development of potent and selective benzamide 5-HT₄ agonists has elucidated several key structural features essential for high-affinity binding. Understanding these structure-activity relationships is crucial for the rational design of novel compounds and for interpreting binding affinity data.

Key Structural Features for Potent Benzamide 5-HT₄ Agonism:

  • A Substituted Benzamide Core : The benzene ring is typically substituted with a 4-amino group and often a 5-chloro group. A 2-methoxy group is also frequently present, contributing to binding affinity.[3]

  • A Basic Amine Moiety : A fundamental component is a basic nitrogen atom, commonly part of a piperidine or a similar heterocyclic ring system (like the oxan-4-yl group in the topic compound), connected to the benzamide nitrogen. This basic amine is thought to form a critical interaction with a conserved aspartate residue within the receptor's third transmembrane domain.[3]

  • An Extended Lipophilic Side Chain : Attached to the piperidine nitrogen, a lipophilic side chain is vital for high-affinity binding. The length and nature of this chain significantly modulate the agonist's potency and its pharmacokinetic properties.[3]

Simple benzamides lacking these specific features are not expected to show significant affinity for the 5-HT₄ receptor.[3]

Experimental Determination of Receptor Binding Affinity

The cornerstone for evaluating a novel compound's interaction with its target receptor is the radioligand binding assay. This technique provides quantitative measures of binding affinity, such as the inhibition constant (Ki), and can be adapted for high-throughput screening.

Principle of the Radioligand Binding Assay

The assay operates on the principle of competition. A radiolabeled ligand (a compound with known high affinity for the receptor, tagged with a radioactive isotope like ³H or ¹²⁵I) is incubated with a source of the receptor (e.g., cell membranes from a cell line overexpressing the 5-HT₄ receptor). The unlabeled test compound is then introduced at varying concentrations. The test compound will compete with the radioligand for binding to the receptor. By measuring the displacement of the radioligand at different concentrations of the test compound, we can determine the affinity of the test compound for the receptor.

Experimental Workflow: A Step-by-Step Protocol

The following protocol outlines a standard radioligand competition binding assay for the human 5-HT₄ receptor.

1. Preparation of Cell Membranes:

  • Cell Culture : Human Embryonic Kidney (HEK293) cells stably expressing the human 5-HT₄ receptor are cultured to a high density.

  • Harvesting : Cells are washed with phosphate-buffered saline (PBS) and harvested by scraping.

  • Homogenization : The cell pellet is resuspended in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenized using a Dounce or Polytron homogenizer. This process disrupts the cell membranes, releasing the intracellular contents.

  • Centrifugation : The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and intact cells. The supernatant is then subjected to high-speed centrifugation (e.g., 40,000 x g) to pellet the cell membranes.

  • Washing and Storage : The membrane pellet is washed with fresh buffer and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay). The membrane preparations can be stored at -80°C for future use.

2. Radioligand Binding Assay:

  • Assay Components :

    • Cell Membranes : Containing the 5-HT₄ receptor.

    • Radioligand : A high-affinity 5-HT₄ receptor ligand, such as [³H]-GR113808.

    • Test Compound : 4-amino-N-methyl-N-(oxan-4-yl)benzamide, prepared in a series of dilutions.

    • Non-specific Binding Control : A high concentration of a known, unlabeled 5-HT₄ receptor ligand (e.g., serotonin) to determine the amount of radioligand that binds to non-receptor components.

    • Total Binding Control : Contains only the radioligand and cell membranes.

  • Incubation : The assay components are combined in a 96-well plate and incubated at a specific temperature (e.g., 25°C) for a set period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Termination and Filtration : The incubation is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed rapidly with ice-cold buffer to remove any remaining unbound radioligand.

  • Scintillation Counting : The filters are placed in scintillation vials with a scintillation cocktail. The radioactivity on each filter is then quantified using a scintillation counter.

3. Data Analysis:

  • The raw data (counts per minute, CPM) are used to calculate the percentage of specific binding for each concentration of the test compound.

  • A competition binding curve is generated by plotting the percentage of specific binding against the logarithm of the test compound concentration.

  • The IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve using non-linear regression analysis.

  • The Ki (inhibition constant), which represents the affinity of the test compound for the receptor, is then calculated from the IC₅₀ using the Cheng-Prusoff equation:

    • Ki = IC₅₀ / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Visualizing the Experimental Workflow

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Culture HEK293 cells with 5-HT4R Harvest Harvest & Wash Cells Culture->Harvest Homogenize Homogenize Cells Harvest->Homogenize Centrifuge Centrifuge & Isolate Membranes Homogenize->Centrifuge Quantify Quantify Protein & Store Centrifuge->Quantify Setup Prepare Assay Plate: - Membranes - [3H]-Radioligand - Test Compound Dilutions Quantify->Setup Use in Assay Incubate Incubate to Equilibrium Setup->Incubate Filter Rapid Filtration Incubate->Filter Count Scintillation Counting Filter->Count Plot Plot Competition Curve Count->Plot Raw Data Calculate_IC50 Determine IC50 Plot->Calculate_IC50 Calculate_Ki Calculate Ki (Cheng-Prusoff) Calculate_IC50->Calculate_Ki

Caption: Workflow for determining receptor binding affinity.

Functional Assays: Corroborating Binding with Activity

While binding affinity is a critical parameter, it does not provide information about the functional consequences of that binding (i.e., whether the compound is an agonist, antagonist, or inverse agonist). Therefore, functional assays are essential to complete the pharmacological profile of a novel compound.

cAMP Accumulation Assay

Since the 5-HT₄ receptor is Gs-coupled, agonist binding leads to an increase in intracellular cAMP. A cAMP accumulation assay directly measures this downstream signaling event.

Principle:

Cells expressing the 5-HT₄ receptor are treated with the test compound. The amount of cAMP produced is then quantified, typically using a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).

Simplified Protocol:

  • Cell Plating : HEK293 cells expressing the 5-HT₄ receptor are plated in a 96-well plate.

  • Pre-incubation : Cells are pre-incubated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • Compound Addition : The test compound is added at various concentrations.

  • Incubation : The plate is incubated to allow for cAMP production.

  • Cell Lysis and Detection : Cells are lysed, and the cAMP levels are measured using a commercial assay kit according to the manufacturer's instructions.

  • Data Analysis : A dose-response curve is generated, from which the EC₅₀ (the concentration of the compound that produces 50% of the maximal response) and the Emax (the maximum response) can be determined.

Visualizing the Signaling Pathway

G Agonist 5-HT4 Agonist (e.g., Benzamide Derivative) Receptor 5-HT4 Receptor Agonist->Receptor Binds G_protein Gs Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Enhanced Motility) PKA->Cellular_Response Phosphorylates Targets

Caption: 5-HT₄ receptor signaling cascade.

Data Summary and Interpretation

The quantitative data obtained from these assays should be summarized in a clear and concise table for easy comparison.

CompoundBinding Affinity (Ki, nM)Functional Potency (EC₅₀, nM)Efficacy (Emax, % of Serotonin)
Serotonin (Reference Agonist) ValueValue100%
4-amino-N-methyl-N-(oxan-4-yl)benzamide To be determinedTo be determinedTo be determined
Prucalopride (Reference Drug) ValueValueValue

Interpretation of Results:

  • High Affinity (Low Ki) : A low Ki value indicates that the compound binds tightly to the 5-HT₄ receptor. This is a desirable characteristic for a potent drug.

  • High Potency (Low EC₅₀) : A low EC₅₀ value in the functional assay indicates that a low concentration of the compound is required to elicit a response.

  • Full vs. Partial Agonist : The Emax value, relative to a full agonist like serotonin, will determine if the compound is a full agonist (Emax ≈ 100%) or a partial agonist (Emax < 100%). Partial agonists can sometimes offer a better safety profile by avoiding overstimulation of the receptor.

  • Selectivity : To ensure the compound's effects are mediated through the 5-HT₄ receptor, it is crucial to test its binding affinity against a panel of other serotonin receptors and other relevant off-target receptors. High selectivity is a key feature of modern 5-HT₄ agonists like prucalopride, which helps to avoid adverse cardiovascular effects associated with older, less selective drugs.[2][6]

Conclusion

The characterization of the receptor binding affinity and functional activity of novel compounds like 4-amino-N-methyl-N-(oxan-4-yl)benzamide is a critical step in the drug discovery process. By employing a systematic approach that combines radioligand binding assays with functional assays, researchers can build a comprehensive pharmacological profile of a new chemical entity. This in-depth understanding of a compound's interaction with the 5-HT₄ receptor is essential for its further development as a potential therapeutic agent for gastrointestinal and central nervous system disorders.[1] The methodologies outlined in this guide provide a robust framework for obtaining high-quality, reproducible data, thereby ensuring the scientific integrity of the research.

References

  • What are 5-HT4 receptor agonists and how do they work? - Patsnap Synapse. [Link]

  • New-generation 5-HT4 receptor agonists: potential for treatment of gastrointestinal motility disorders - PubMed. [Link]

  • Serotonin 5-HT4 Receptor Agonists - LiverTox - NCBI Bookshelf - NIH. [Link]

  • 5-HT4 receptor - Wikipedia. [Link]

  • Role of prucalopride, a serotonin (5-HT4) receptor agonist, for the tr - Dove Medical Press. [Link]

  • Synthesis and pharmacological evaluation of benzamide derivatives as selective 5-HT(4) receptor agonists - PubMed. [Link]

  • Novel 5-hydroxytryptamine 4 (5-HT4) receptor agonists. Synthesis and gastroprokinetic activity of 4-amino-N-[2-(1-aminocycloalkan-1-yl)ethyl]-5-chloro-2-methoxybenzamide s - PubMed. [Link]

  • Design and Synthesis of Orally Active Benzamide Derivatives as Potent Serotonin 4 Receptor Agonist - PubMed. [Link]

Sources

Foundational

A Comprehensive Technical Guide to Assessing the Blood-Brain Barrier Permeability of Novel CNS Drug Candidates: A Case Study of 4-amino-N-methyl-N-(oxan-4-yl)benzamide

Introduction The blood-brain barrier (BBB) is a dynamic and highly selective interface that protects the central nervous system (CNS) from systemic circulation. Composed of specialized endothelial cells connected by tigh...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The blood-brain barrier (BBB) is a dynamic and highly selective interface that protects the central nervous system (CNS) from systemic circulation. Composed of specialized endothelial cells connected by tight junctions, it meticulously regulates the passage of molecules into the brain, safeguarding neuronal homeostasis.[1][2][3] While this protective role is vital, it presents a formidable challenge in CNS drug development, as a vast majority of potential therapeutics are unable to cross this barrier to reach their intended targets.[3][4] Therefore, the early and accurate assessment of a compound's ability to permeate the BBB is a critical step in the discovery of new treatments for neurological and psychiatric disorders.

This guide provides an in-depth, structured approach to evaluating the BBB permeability of novel chemical entities. We will use the hypothetical compound, 4-amino-N-methyl-N-(oxan-4-yl)benzamide , as a case study to illustrate a tiered, integrated workflow. This workflow progresses from predictive computational methods to high-throughput in vitro assays and culminates in the gold-standard in vivo techniques. Our objective is to provide researchers, scientists, and drug development professionals with a robust framework for making informed decisions, explaining not just the "how" but the critical "why" behind each experimental choice.

Part 1: In Silico and Physicochemical Profiling (The Predictive Foundation)

Before committing to resource-intensive wet-lab experiments, a thorough in silico and physicochemical analysis is essential. These predictive methods offer a rapid, cost-effective first pass to estimate the likelihood of a compound crossing the BBB based on its fundamental molecular properties.

Section 1.1: Physicochemical Property Analysis

The ability of a small molecule to passively diffuse across the lipid membranes of the BBB is largely governed by a set of key physicochemical properties.[5][6] Generally, small, moderately lipophilic molecules with a limited capacity for forming hydrogen bonds are more likely to exhibit CNS penetration.[4][6]

Causality of Key Physicochemical Descriptors:

  • Lipophilicity (LogP/LogD): The octanol-water partition coefficient (LogP) or distribution coefficient at physiological pH 7.4 (LogD) is a critical measure of a compound's lipid solubility. A positive LogP/LogD value is necessary for the molecule to partition into the lipid bilayer of the endothelial cell membranes. However, excessive lipophilicity can lead to poor aqueous solubility, increased plasma protein binding, and non-specific tissue binding, all of which can reduce the free concentration of the drug available to cross the BBB.[5][6]

  • Molecular Weight (MW): Smaller molecules generally exhibit better BBB permeability. A commonly accepted guideline for CNS drugs is a molecular weight of less than 400-500 Daltons, as larger molecules struggle to diffuse through the tightly packed cell membranes.[4][6]

  • Topological Polar Surface Area (TPSA): TPSA is the sum of the surfaces of polar atoms (oxygens, nitrogens) in a molecule. It correlates well with a molecule's hydrogen bonding capacity. A lower TPSA (typically < 90 Ų) is preferred for BBB penetration, as it indicates less polarity and a reduced need to shed a hydration shell to enter the lipid membrane.[5]

  • Hydrogen Bond Donors (HBD) and Acceptors (HBA): The number of hydrogen bond donors and acceptors also reflects a molecule's polarity. Fewer hydrogen bonds generally correlate with better permeability.[6]

Hypothetical Physicochemical Profile for 4-amino-N-methyl-N-(oxan-4-yl)benzamide:

PropertyPredicted ValueImplication for BBB Permeability
Molecular FormulaC₁₃H₁₈N₂O₂-
Molecular Weight234.30 g/mol Favorable: Well below the 400-500 Da guideline.[4][6]
LogP (calculated)1.5 - 2.5Favorable: Within the optimal range for BBB penetration.
TPSA (calculated)58.5 ŲFavorable: Significantly below the < 90 Ų threshold.[5]
H-Bond Donors1Favorable: Low number.
H-Bond Acceptors3Favorable: Low number.

Based on this preliminary analysis, 4-amino-N-methyl-N-(oxan-4-yl)benzamide exhibits a promising physicochemical profile for passive BBB penetration.

Section 1.2: Computational Modeling for BBB Permeability Prediction

Computational models, including Quantitative Structure-Activity Relationship (QSAR) and machine learning algorithms, leverage large datasets of experimentally determined BBB permeability to make predictions for new molecules.[7][8][9] These models can provide quantitative estimates such as logBB (log of the brain-to-blood concentration ratio) or logPS (log of the permeability-surface area product).[7][10]

Workflow for In Silico Prediction:

  • Obtain SMILES String: The Simplified Molecular Input Line Entry System (SMILES) string for 4-amino-N-methyl-N-(oxan-4-yl)benzamide is generated from its 2D structure.

  • Utilize Prediction Software/Servers: A variety of commercial and academic tools are available (e.g., ACD/LogD Suite, Cerius2, online predictors).[10]

  • Interpret the Output: The models will provide a predicted logBB or a classification (e.g., BBB+ for permeable, BBB- for impermeable).

Hypothetical Prediction for 4-amino-N-methyl-N-(oxan-4-yl)benzamide:

Model TypePredicted ParameterPredicted ValueInterpretation
Machine LearninglogBB0.15Suggests brain concentrations will be slightly higher than blood.
QSARClassificationBBB+High probability of crossing the BBB.

These in silico results reinforce the favorable physicochemical profile, providing a strong rationale to proceed with experimental validation.

Part 2: In Vitro Assessment of BBB Permeability (High-Throughput Screening)

In vitro models are indispensable for experimentally measuring permeability and identifying potential liabilities like active efflux. They offer higher throughput than in vivo studies and avoid the use of animals in early-stage screening.[1][11]

Section 2.1: Passive Permeability via Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

Expertise & Causality: The PAMPA assay is an excellent first-line experimental screen because it isolates a single transport mechanism: passive transcellular diffusion.[12][13] It uses a synthetic membrane impregnated with lipids (e.g., porcine brain lipid extract) to mimic the BBB's lipid environment.[13][14] Its simplicity, speed, and low cost make it ideal for screening large numbers of compounds. A good correlation is often observed between PAMPA and more complex cell-based assays for compounds that cross membranes by passive diffusion alone.[12][15]

Mandatory Visualization: PAMPA-BBB Workflow

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_donor Prepare Donor Plate: Test compound in buffer (pH 7.4) assemble Assemble Sandwich: Acceptor + Filter + Donor prep_donor->assemble prep_membrane Coat Filter Plate with Brain Lipid Solution prep_membrane->assemble prep_acceptor Prepare Acceptor Plate: Buffer (pH 7.4) prep_acceptor->assemble incubate Incubate (e.g., 5 hours, Room Temp) with gentle shaking assemble->incubate separate Separate Plates incubate->separate quantify Quantify Compound Concentration in Donor and Acceptor wells (LC-MS/MS) separate->quantify calculate Calculate Permeability (Pe) quantify->calculate

Caption: Workflow for the PAMPA-BBB assay.

Detailed Experimental Protocol: PAMPA-BBB
  • Membrane Preparation: A 96-well filter plate (e.g., hydrophobic PVDF) is coated with a solution of porcine brain lipid extract dissolved in an organic solvent like dodecane and allowed to dry, forming the artificial membrane.[14][15][16]

  • Compound Preparation: The test compound, 4-amino-N-methyl-N-(oxan-4-yl)benzamide, is dissolved in a physiological buffer (pH 7.4) to a final concentration (e.g., 50-100 µM) in a 96-well donor plate.

  • Assay Assembly: The acceptor 96-well plate is filled with fresh buffer. The lipid-coated filter plate is placed on top of the acceptor plate, and the donor plate containing the test compound is placed on top of the filter plate, creating a "sandwich".

  • Incubation: The sandwich is incubated for a defined period (e.g., 4-5 hours) at room temperature with gentle shaking.[12][15] During this time, the compound diffuses from the donor well, through the lipid membrane, and into the acceptor well.

  • Quantification: After incubation, the plates are separated. The concentrations of the compound in the donor and acceptor wells are determined using a sensitive analytical method, typically LC-MS/MS.

  • Data Analysis: The effective permeability (Pe) is calculated using the following equation: Pe (cm/s) = [ -ln(1 - Cₐ/Cₑ) ] * (Vₐ * Vd) / ((Vₐ + Vd) * A * t) Where Cₐ is the concentration in the acceptor well, Cₑ is the equilibrium concentration, Vₐ and Vd are the volumes of the acceptor and donor wells, A is the filter area, and t is the incubation time.

Hypothetical PAMPA-BBB Results and Interpretation:

CompoundPermeability (Pe) (x 10⁻⁶ cm/s)BBB Permeability Classification
Caffeine (High Permeability Control)> 10.0High
Atenolol (Low Permeability Control)< 1.0Low
4-amino-N-methyl-N-(oxan-4-yl)benzamide 14.34 High

A Pe value > 4.0 x 10⁻⁶ cm/s is generally considered indicative of high passive permeability. The hypothetical result of 14.34 x 10⁻⁶ cm/s strongly suggests that our compound can readily cross a lipid barrier via passive diffusion, a finding consistent with a similar benzamide derivative reported in the literature.[17]

Section 2.2: Cell-Based Permeability and Efflux Liability

While PAMPA is informative for passive diffusion, it cannot account for the complex biological processes of the BBB, most notably the action of active efflux transporters like P-glycoprotein (P-gp, or MDR1).[2][18][19] These transporters act as "gatekeepers," actively pumping xenobiotics out of the brain endothelial cells and back into the bloodstream, thereby limiting CNS exposure.[20][21][22]

Expertise & Causality: To investigate active transport, we use cell-based assays. Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene (MDCK-MDR1) are a widely accepted model.[23][24] These cells form a polarized monolayer with tight junctions and overexpress the P-gp transporter.[24][25] By measuring the transport of a compound in both directions across this monolayer (apical-to-basolateral and basolateral-to-apical), we can determine if it is a P-gp substrate. An efflux ratio (ER) significantly greater than 2-3 indicates that the compound is actively transported out of the cells.[20][26]

Mandatory Visualization: Bidirectional Transport Assay

Bidirectional_Assay cluster_A_to_B A -> B (Apical to Basolateral) cluster_B_to_A B -> A (Basolateral to Apical) A_to_B Apical (Blood Side) Cell Monolayer Basolateral (Brain Side) A_to_B_Sample Sample Here A_to_B:f2->A_to_B_Sample A_to_B_Dose Dose Compound Here A_to_B_Dose->A_to_B:f0 Papp_A_B Calculate Papp (A->B) A_to_B_Sample->Papp_A_B B_to_A Apical (Blood Side) Cell Monolayer Basolateral (Brain Side) B_to_A_Sample Sample Here B_to_A:f0->B_to_A_Sample B_to_A_Dose Dose Compound Here B_to_A_Dose->B_to_A:f2 Papp_B_A Calculate Papp (B->A) B_to_A_Sample->Papp_B_A Efflux_Ratio Calculate Efflux Ratio = Papp(B->A) / Papp(A->B) Papp_A_B->Efflux_Ratio Papp_B_A->Efflux_Ratio

Caption: Bidirectional transport across an MDCK-MDR1 monolayer.

Detailed Experimental Protocol: MDCK-MDR1 Assay
  • Cell Culture: MDCK-MDR1 cells are seeded onto semi-permeable Transwell inserts and cultured for 4-5 days to form a confluent, polarized monolayer.[25]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Trans-Epithelial Electrical Resistance (TEER). Only inserts with high TEER values are used.[24]

  • Transport Experiment (Bidirectional):

    • A→B Transport: The test compound is added to the apical (upper) chamber. At a set time point (e.g., 60-120 minutes), samples are taken from the basolateral (lower) chamber.[26]

    • B→A Transport: In a separate set of wells, the test compound is added to the basolateral chamber, and samples are taken from the apical chamber.[26]

  • Quantification: Compound concentrations in all samples are determined by LC-MS/MS.

  • Data Analysis:

    • The apparent permeability coefficient (Papp) is calculated for each direction: Papp (cm/s) = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

    • The Efflux Ratio (ER) is calculated: ER = Papp (B→A) / Papp (A→B)

Hypothetical MDCK-MDR1 Results and Interpretation:

CompoundPapp (A→B) (x 10⁻⁶ cm/s)Papp (B→A) (x 10⁻⁶ cm/s)Efflux Ratio (ER)P-gp Substrate?
Propranolol (High Permeability)25.027.51.1No
Digoxin (P-gp Substrate)0.515.030.0Yes
4-amino-N-methyl-N-(oxan-4-yl)benzamide 8.5 9.1 1.07 No

Interpretation: The hypothetical Papp (A→B) of 8.5 x 10⁻⁶ cm/s confirms high intrinsic permeability, consistent with the PAMPA data. Crucially, the efflux ratio is close to 1.0, strongly indicating that 4-amino-N-methyl-N-(oxan-4-yl)benzamide is not a substrate for the P-glycoprotein efflux pump. This is a highly desirable characteristic for a CNS drug candidate, as it suggests the compound will not be actively removed from the brain.

Part 3: In Vivo Confirmation of BBB Permeability (The Gold Standard)

While in vitro data are powerful, the ultimate confirmation of BBB permeability must come from an in vivo model, which integrates all the physiological complexities of blood flow, plasma protein binding, and the fully formed neurovascular unit.[27][28]

Section 3.1: The In Situ Brain Perfusion Technique

Expertise & Causality: The in situ brain perfusion technique in rodents is a gold-standard method for the quantitative measurement of brain uptake.[3][29][30][31][32] In this procedure, the systemic circulation to one cerebral hemisphere is temporarily replaced with a controlled perfusion fluid containing the test compound.[32][33] This allows for precise control over the concentration of the compound delivered to the brain and eliminates confounding factors like peripheral metabolism and plasma protein binding.[29][31] The result is a direct measurement of the unidirectional transfer rate from blood to brain, expressed as the permeability-surface area (PS) product.

Mandatory Visualization: In Situ Brain Perfusion Setup ```dot

Brain_Perfusion Perfusate Perfusate Heater Heater Perfusate->Heater Warm Pump Pump Heater->Pump Carotid Carotid Pump->Carotid Retrograde Infusion Brain Brain Carotid->Brain Perfusion Heart Heart Heart->Carotid Systemic Blood (Minimized) Femoral Femoral Femoral->Heart Blood Withdrawal (optional)

Caption: Tiered decision-making workflow for BBB assessment.

Expert Synthesis: The collective data provides a coherent and compelling narrative. The compound's ideal physicochemical properties predicted good BBB penetration, a hypothesis that was confirmed experimentally. The high passive permeability observed in the PAMPA-BBB assay was translated into high apparent permeability in a cell-based model. Critically, the MDCK-MDR1 assay demonstrated that the compound evades the primary efflux mechanism at the BBB. Finally, the in situ brain perfusion study confirmed these findings in a living system, showing a high rate of brain uptake. This complete, self-validating dataset provides high confidence that 4-amino-N-methyl-N-(oxan-4-yl)benzamide is a CNS-penetrant compound.

Conclusion

The evaluation of blood-brain barrier permeability is a multifaceted process that requires an integrated strategy, moving logically from prediction to definitive measurement. By employing the tiered approach detailed in this guide—from in silico profiling to in vitro screening and in vivo validation—researchers can efficiently and effectively characterize novel compounds. The case study of 4-amino-N-methyl-N-(oxan-4-yl)benzamide illustrates how this workflow builds a weight-of-evidence argument. Based on our comprehensive hypothetical analysis, this compound demonstrates all the hallmark characteristics of a promising CNS drug candidate with excellent potential to reach its target in the brain. This structured methodology enables robust, data-driven decisions, ultimately accelerating the discovery and development of new therapies for CNS disorders.

References

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Exploratory

An In-Depth Technical Guide to the Identification of Primary Metabolites of 4-amino-N-methyl-N-(oxan-4-yl)benzamide

Foreword: The Rationale-Driven Approach to Metabolite Identification In modern drug development, understanding a compound's metabolic fate is not merely a regulatory checkbox; it is a critical pillar of preclinical safet...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Rationale-Driven Approach to Metabolite Identification

In modern drug development, understanding a compound's metabolic fate is not merely a regulatory checkbox; it is a critical pillar of preclinical safety and efficacy assessment.[1] The journey of a drug candidate, such as 4-amino-N-methyl-N-(oxan-4-yl)benzamide, through a biological system is a story of biochemical transformation. Identifying the primary metabolites of this molecule is paramount for several reasons: it helps us select the appropriate animal models for toxicology studies, uncovers potentially pharmacologically active or reactive metabolites, and provides crucial insights into clearance mechanisms that will dictate dosing regimens.[1][2]

This guide eschews a rigid, one-size-fits-all template. Instead, it presents a logical, causality-driven strategy tailored to the specific structural features of 4-amino-N-methyl-N-(oxan-4-yl)benzamide. We will proceed from predictive analysis based on chemical structure to a multi-tiered experimental workflow, integrating robust in vitro models with powerful analytical technologies. Each step is designed not just to generate data, but to build a comprehensive, verifiable narrative of the compound's biotransformation.

Chapter 1: Predicted Metabolic Pathways of 4-amino-N-methyl-N-(oxan-4-yl)benzamide

The structure of 4-amino-N-methyl-N-(oxan-4-yl)benzamide presents several potential sites for metabolic modification. Our initial analysis, grounded in the established biotransformation of benzamides and aromatic amines, allows us to hypothesize the most probable Phase I and Phase II metabolic pathways.[3][4]

Structural Features and Their Metabolic Implications:

  • Primary Aromatic Amine (-NH2): This group is a prime target for N-acetylation (Phase II) and N-glucuronidation (Phase II). It may also undergo oxidation to form hydroxylamine or nitroso derivatives, which can be reactive.

  • Tertiary Amide Linkage: The N-methyl and N-oxanyl groups are susceptible to oxidative N-dealkylation (Phase I), a common pathway catalyzed by cytochrome P450 (CYP) enzymes.[5][6]

  • Benzene Ring: The aromatic ring is a substrate for CYP-mediated hydroxylation (Phase I), likely at positions ortho or meta to the amino group.

  • Oxane (Tetrahydropyran) Ring: This saturated heterocyclic ring can undergo aliphatic hydroxylation (Phase I) at various carbon atoms.

These predictions form the basis of our analytical strategy, allowing us to anticipate the mass shifts of potential metabolites.

Predicted_Metabolic_Pathways cluster_0 Phase I Metabolism (Oxidation) cluster_1 Phase II Metabolism (Conjugation) Parent 4-amino-N-methyl-N- (oxan-4-yl)benzamide M1 Aromatic Hydroxylation (Δ +16 Da) Parent->M1 CYP450 M2 Aliphatic Hydroxylation (Oxane) (Δ +16 Da) Parent->M2 CYP450 M3 N-Demethylation (Δ -14 Da) Parent->M3 CYP450 M4 N-Dealkylation (Oxane Ring Opening) (Δ +18 Da, then further metabolism) Parent->M4 CYP450 M5 N-Oxidation (Amine) (Δ +16 Da) Parent->M5 CYP450 M6 N-Glucuronidation (Amine) (Δ +176 Da) Parent->M6 UGTs M7 O-Glucuronidation (of M1/M2) (Δ +176 Da) M1->M7 UGTs M2->M7 UGTs

Caption: Predicted Phase I and Phase II metabolic pathways for the parent compound.

Chapter 2: A Tiered Experimental Strategy for Metabolite Identification

Our experimental design is a logical progression from high-throughput screening to detailed structural confirmation. This tiered approach ensures that resources are used efficiently, beginning with simpler, more rapid in vitro systems to identify metabolic "soft spots" before potentially moving to more complex models.[1][7] This strategy maximizes the information gained at each stage, guiding subsequent experiments.

Experimental_Workflow cluster_workflow Metabolite Identification Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Confirmation (Conceptual) cluster_elucidation Definitive Structural Elucidation start Start: 4-amino-N-methyl-N- (oxan-4-yl)benzamide HLM Human Liver Microsomes (HLM) Assay (Phase I Focus) start->HLM Hepatocytes Cryopreserved Human Hepatocytes Assay (Phase I & II) start->Hepatocytes Analysis1 UPLC-HRMS Analysis: - Metabolite Profiling - Mass Shift Detection - Preliminary ID HLM->Analysis1 Hepatocytes->Analysis1 Decision1 Metabolic Stability & Profile Clear? Analysis1->Decision1 AnimalStudy Dosing in Preclinical Species (e.g., Rat) - Plasma, Urine, Feces Collection Decision1->AnimalStudy Yes MSMS Tandem MS (MS/MS): - Fragmentation Analysis - Positional Isomer Differentiation Decision1->MSMS No (Profile Sufficient) Analysis2 UPLC-HRMS Analysis: - Profile Circulating & Excreted Metabolites - Cross-Species Comparison AnimalStudy->Analysis2 Analysis2->MSMS NMR NMR Spectroscopy: (For Major or Novel Metabolites) - Unambiguous Structure Confirmation MSMS->NMR end End: - Final Metabolite Structures - Biotransformation Map MSMS->end NMR->end

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis route for 4-amino-N-methyl-N-(oxan-4-yl)benzamide

Executive Summary & Retrosynthetic Rationale The target molecule, 4-amino-N-methyl-N-(oxan-4-yl)benzamide , features a para-aminobenzamide core substituted with a sterically hindered N-methyltetrahydropyran (oxan-4-yl) g...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Retrosynthetic Rationale

The target molecule, 4-amino-N-methyl-N-(oxan-4-yl)benzamide , features a para-aminobenzamide core substituted with a sterically hindered N-methyltetrahydropyran (oxan-4-yl) group. Compounds of this class are highly valued in medicinal chemistry as versatile building blocks, frequently appearing as hinge-binding motifs in kinase inhibitors or as structural fragments in GPCR modulators.

To ensure a high-yielding, scalable, and self-validating synthetic process, we employ a two-step sequence:

  • Chemoselective Amide Coupling : We utilize 4-nitrobenzoic acid rather than 4-aminobenzoic acid. If 4-aminobenzoic acid were used directly, its free primary aniline could act as a competing nucleophile, leading to self-condensation and oligomerization. The nitro group effectively masks the amine, ensuring strictly chemoselective coupling with the secondary amine.

  • Catalytic Nitro Reduction : The intermediate nitro-benzamide is subjected to palladium-catalyzed hydrogenation. This method is chosen for its quantitative yield, pristine chemoselectivity (leaving the amide and ether linkages intact), and operational simplicity.

Synthetic Workflow Visualization

SynthesisWorkflow SM Starting Materials 4-Nitrobenzoic Acid + N-methyltetrahydro-2H-pyran-4-amine Step1 Step 1: Amide Coupling HATU, DIPEA, DMF 25°C, 2-4 h SM->Step1 Int Intermediate N-methyl-4-nitro-N-(oxan-4-yl)benzamide Step1->Int Step2 Step 2: Nitro Reduction 10% Pd/C, H2 (1 atm), MeOH 25°C, 4-6 h Int->Step2 Prod Target Product 4-amino-N-methyl-N-(oxan-4-yl)benzamide Step2->Prod

Two-step synthesis of 4-amino-N-methyl-N-(oxan-4-yl)benzamide.

Quantitative Parameters & Stoichiometry

The following tables summarize the standardized stoichiometry for a 10 mmol scale synthesis, optimized for complete conversion and minimal byproduct formation.

Table 1: Step 1 Amide Coupling Parameters

Reagent / Material Role Equivalents Amount (10 mmol Scale)
4-Nitrobenzoic acid Electrophile 1.0 eq 1.67 g
N-methyltetrahydro-2H-pyran-4-amine Nucleophile 1.1 eq 1.27 g
HATU Coupling Agent 1.2 eq 4.56 g
DIPEA (N,N-Diisopropylethylamine) Base 3.0 eq 5.23 mL

| Anhydrous DMF | Solvent | 10 volumes | 17.0 mL |

Table 2: Step 2 Nitro Reduction Parameters

Reagent / Material Role Equivalents Amount (~10 mmol Scale)
N-methyl-4-nitro-N-(oxan-4-yl)benzamide Substrate 1.0 eq 2.64 g
10% Pd/C (Palladium on Carbon) Catalyst 10% w/w 264 mg
Hydrogen Gas (H₂) Reductant Excess (Balloon) 1 atm

| Methanol (HPLC Grade) | Solvent | 15 volumes | 40.0 mL |

Step-by-Step Experimental Protocols

Step 1: Synthesis of N-methyl-4-nitro-N-(oxan-4-yl)benzamide

Mechanistic Rationale: N-methyltetrahydro-2H-pyran-4-amine is a secondary amine with significant steric bulk. Standard coupling reagents (e.g., EDC/HOBt) often result in sluggish kinetics. We employ HATU, which rapidly forms a highly reactive OAt (7-azabenzotriazole) active ester [1][1]. This intermediate effectively overcomes the steric hindrance of the incoming secondary amine, leading to superior acylation rates [2][2].

Procedure:

  • Preparation: Charge a flame-dried 100 mL round-bottom flask with 4-nitrobenzoic acid (1.67 g, 10 mmol) and anhydrous DMF (17 mL) under a nitrogen atmosphere.

  • Deprotonation: Add DIPEA (5.23 mL, 30 mmol) to the solution and stir for 5 minutes at room temperature. Causality: The tertiary base deprotonates the carboxylic acid, generating the carboxylate anion required to attack the electrophilic uronium center of HATU [1][1].

  • Activation: Add HATU (4.56 g, 12 mmol) portion-wise. Stir the reaction mixture for 15–30 minutes. Causality: This pre-activation window ensures complete conversion of the acid to the OAt active ester before the amine is introduced, preventing the formation of unreactive guanidinium byproducts.

  • Coupling: Add N-methyltetrahydro-2H-pyran-4-amine (1.27 g, 11 mmol) dropwise. Stir the reaction at room temperature for 2–4 hours.

  • Validation (Monitoring): Monitor the reaction via TLC (50% EtOAc in Hexanes). The active ester will disappear, and a new, more polar UV-active spot (the product) will emerge.

  • Workup: Quench the reaction by adding 50 mL of deionized water. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).

  • Purification by Washing: Wash the combined organic layers sequentially with:

    • 1M HCl (30 mL) – Removes unreacted amine and DIPEA.

    • Saturated aqueous NaHCO₃ (30 mL) – Removes unreacted 4-nitrobenzoic acid and acidic HATU byproducts.

    • Brine (3 × 30 mL) – Crucial for back-extracting residual DMF from the organic phase.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the intermediate as a pale yellow solid.

Step 2: Synthesis of 4-amino-N-methyl-N-(oxan-4-yl)benzamide

Mechanistic Rationale: Catalytic hydrogenation using palladium on carbon (Pd/C) is a standard, highly effective method for the chemoselective reduction of nitroarenes to anilines [3][3]. It avoids the generation of stoichiometric metal waste (unlike Iron or Tin-mediated reductions) and ensures a self-validating, clean reaction where the only byproduct is water.

Procedure:

  • Preparation: Dissolve the intermediate N-methyl-4-nitro-N-(oxan-4-yl)benzamide (2.64 g, 10 mmol) in HPLC-grade Methanol (40 mL) in a 100 mL round-bottom flask.

  • Catalyst Addition: Carefully add 10% Pd/C (264 mg). Safety Note: Dry Pd/C is highly pyrophoric, especially in the presence of methanol vapors. Add the catalyst gently, preferably under a blanket of nitrogen [3][3].

  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask using a vacuum line and backfill with Nitrogen. Repeat this cycle three times to completely remove oxygen.

  • Hydrogenation: Evacuate the flask one final time and backfill with Hydrogen gas using a double-layered balloon.

  • Reaction: Stir the black suspension vigorously at room temperature for 4–6 hours. Causality: Vigorous stirring maximizes the interfacial surface area between the solid catalyst, liquid solvent, and gaseous hydrogen, ensuring efficient mass transfer.

  • Validation (Monitoring): Monitor via LC-MS or TLC (5% MeOH in DCM). The nitro compound will be fully consumed, replaced by a highly polar, UV-active, and ninhydrin-positive aniline product.

  • Workup: Purge the flask thoroughly with Nitrogen to remove all residual Hydrogen gas.

  • Filtration: Filter the reaction mixture through a tightly packed pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad thoroughly with excess Methanol (50 mL). Do not let the Pd/C dry out on the filter paper, as it may ignite.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the target compound, 4-amino-N-methyl-N-(oxan-4-yl)benzamide , as an off-white to pale brown solid.

References

  • Title: HATU and HBTU Peptide Coupling: Mechanism and Bench Utility Source: PeptideChemistry.org URL: [Link]

  • Title: Accelerated chemical synthesis of peptides and small proteins Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link]

Sources

Application

Application Notes and Protocols: Utilizing 4-amino-N-methyl-N-(oxan-4-yl)benzamide as a Novel Chemical Probe for Target Deconvolution in Proteomics

For Researchers, Scientists, and Drug Development Professionals Abstract The identification of protein targets for small molecule compounds is a pivotal step in drug discovery and chemical biology. This guide provides a...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The identification of protein targets for small molecule compounds is a pivotal step in drug discovery and chemical biology. This guide provides a comprehensive framework for the development and application of 4-amino-N-methyl-N-(oxan-4-yl)benzamide, a novel benzamide derivative, as a chemical probe for affinity-based protein profiling (AfBPP). We will detail the strategic considerations for probe design, step-by-step protocols for affinity enrichment, and the subsequent mass spectrometry-based proteomic analysis for target identification and validation. This document serves as a technical guide for researchers aiming to elucidate the molecular targets of novel small molecules within a complex proteome.

I. Introduction: The Role of Chemical Probes in Target Identification

Phenotypic screening campaigns can identify bioactive small molecules with desirable cellular effects, but the challenge often lies in deconvoluting their mechanism of action by identifying their direct protein targets.[1][2] Chemical proteomics, particularly affinity-based protein profiling (AfBPP), has emerged as a powerful strategy to address this challenge.[3][4] This technique utilizes a "chemical probe," which is typically a modified version of the bioactive small molecule, to "fish out" its binding partners from a complex biological sample, such as a cell lysate.[4]

The 4-amino-N-methyl-N-(oxan-4-yl)benzamide scaffold represents a potential starting point for developing such a probe. While this specific molecule is not extensively characterized in the literature, its benzamide core is present in a variety of bioactive compounds.[5][6][7][8][9][10][11][12] This guide will, therefore, use 4-amino-N-methyl-N-(oxan-4-yl)benzamide as a representative example to illustrate the process of developing and utilizing a novel chemical probe.

The general workflow for AfBPP involves several key stages, each with critical considerations for success:

  • Probe Design and Synthesis: The small molecule of interest is chemically modified to incorporate a linker and a reporter tag (e.g., biotin) for affinity purification.

  • Affinity Enrichment: The chemical probe is incubated with a biological sample (e.g., cell lysate) to allow for binding to its protein targets. The probe-protein complexes are then captured on an affinity resin.

  • Mass Spectrometry-Based Protein Identification: The captured proteins are eluted, digested into peptides, and analyzed by mass spectrometry to determine their identities.

  • Data Analysis and Target Validation: Quantitative proteomics is used to distinguish specific binders from non-specific background proteins.

II. Probe Design and Synthesis: From Small Molecule to Affinity Probe

The transformation of a bioactive compound into a functional chemical probe is a critical first step that requires careful consideration of its structure-activity relationship (SAR).[1] The goal is to introduce a linker and an affinity handle (e.g., biotin) at a position that does not disrupt the key interactions with its protein target(s).

For 4-amino-N-methyl-N-(oxan-4-yl)benzamide, the primary amino group on the benzamide ring presents a convenient site for chemical modification. This position is often solvent-exposed and less likely to be involved in critical binding interactions compared to the core scaffold.

Proposed Synthetic Scheme for Biotinylated Probe

A potential synthetic route to a biotinylated probe could involve the acylation of the primary amine with a linker-biotin conjugate. A polyethylene glycol (PEG) linker is often employed to enhance solubility and extend the biotin tag away from the core molecule, minimizing steric hindrance.

G cluster_0 Probe Synthesis Start 4-amino-N-methyl-N- (oxan-4-yl)benzamide Product Biotinylated Probe Start->Product Acylation (e.g., DIPEA, DMF) Reagent Biotin-PEG-NHS Ester Reagent->Product

Caption: Synthetic scheme for biotinylated probe.

III. Experimental Protocols: Affinity-Based Protein Profiling (AfBPP)

The following protocols are designed to be a starting point for the use of a novel chemical probe. Optimization of incubation times, concentrations, and washing steps is often necessary for each specific probe and biological system.

A. Preparation of Cell Lysate

Efficient protein extraction is fundamental to a successful proteomics experiment.[13][14]

  • Culture cells to the desired confluency (e.g., 80-90%).

  • Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors). Mechanical lysis is often preferred over detergent-based methods to minimize interference with downstream mass spectrometry.[14]

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay).

  • The lysate can be used immediately or stored at -80°C.

B. Affinity Enrichment of Target Proteins

This protocol describes the "pull-down" of protein targets using the biotinylated probe and streptavidin-coated magnetic beads. A competitive binding experiment is included to help differentiate specific from non-specific binders.[15]

Experimental Groups:

GroupDescriptionPurpose
1. Experimental Cell lysate + Biotinylated ProbeIdentifies all proteins that bind to the probe.
2. Competition Cell lysate + Excess Free Compound + Biotinylated ProbeIdentifies specific binders, which should be outcompeted by the free compound.
3. Negative Control Cell lysate + Biotinylated handle (e.g., Biotin-PEG)Identifies proteins that bind non-specifically to the biotin-linker moiety.

Protocol:

  • For each experimental group, aliquot an equal amount of protein lysate (e.g., 1-5 mg) into separate microcentrifuge tubes.

  • For the Competition group: Add an excess (e.g., 100-fold molar excess) of the free, unmodified 4-amino-N-methyl-N-(oxan-4-yl)benzamide to the lysate. Incubate for 1 hour at 4°C with gentle rotation.

  • Add the biotinylated probe to the Experimental and Competition groups to a final concentration of 1-10 µM. Add the biotinylated handle to the Negative Control group.

  • Incubate all samples for 1-4 hours at 4°C with gentle rotation.

  • While incubating, prepare the streptavidin magnetic beads by washing them three times with lysis buffer.

  • Add the pre-washed streptavidin beads to each lysate-probe mixture and incubate for 1 hour at 4°C with gentle rotation to capture the probe-protein complexes.

  • Place the tubes on a magnetic rack and discard the supernatant.

  • Wash the beads extensively to remove non-specifically bound proteins. A series of washes with buffers of increasing stringency is recommended (e.g., lysis buffer, high-salt buffer, low-detergent buffer).[16]

  • After the final wash, the beads are ready for on-bead digestion.

G cluster_1 Affinity-Based Protein Profiling Workflow Lysate Cell Lysate Incubate1 Incubate (Probe-Protein Binding) Lysate->Incubate1 Probe Biotinylated Probe Probe->Incubate1 Incubate2 Incubate (Capture) Incubate1->Incubate2 Beads Streptavidin Beads Beads->Incubate2 Wash Wash Steps Incubate2->Wash Elute On-Bead Digestion Wash->Elute MS LC-MS/MS Analysis Elute->MS

Caption: AfBPP experimental workflow.

C. On-Bead Digestion and Sample Preparation for Mass Spectrometry

On-bead digestion is a common technique that helps to reduce sample loss and contamination from the affinity resin itself.[14][17]

  • Resuspend the washed beads in a solution of 50 mM ammonium bicarbonate.

  • Reduction: Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

  • Alkylation: Cool the samples to room temperature and add iodoacetamide (IAA) to a final concentration of 20 mM. Incubate in the dark for 30 minutes.

  • Digestion: Add mass spectrometry-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C with gentle shaking.

  • Place the tubes on a magnetic rack and collect the supernatant containing the digested peptides.

  • Acidify the peptide solution with formic acid to a final concentration of 1%.

  • Desalt the peptides using C18 StageTips or a similar method to remove salts and other contaminants that can interfere with mass spectrometry analysis.[13][18]

  • Dry the purified peptides in a vacuum centrifuge and store at -80°C until LC-MS/MS analysis.

IV. Mass Spectrometry and Quantitative Data Analysis

The final step is to identify and quantify the proteins captured in each experimental group. Label-free quantification is a common approach for this type of experiment.[19]

A. LC-MS/MS Analysis
  • Resuspend the dried peptides in a suitable buffer for mass spectrometry (e.g., 0.1% formic acid in water).

  • Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a high-resolution mass spectrometer (e.g., an Orbitrap instrument).

B. Data Processing and Analysis
  • Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer) to identify peptides and proteins.

  • Perform label-free quantification to determine the relative abundance of each protein in the different experimental groups.

  • The data analysis workflow typically involves the following steps:

    • Data Import and Normalization: Normalize the protein intensity data to account for variations in sample loading.[20]

    • Missing Value Imputation: Handle missing values, which are common in AfBPP data, especially in control samples.[21]

    • Statistical Analysis: Perform statistical tests (e.g., t-test, ANOVA) to identify proteins that are significantly enriched in the experimental group compared to the competition and negative control groups.

    • Data Visualization: Use volcano plots and heatmaps to visualize the differentially abundant proteins.

G cluster_2 Quantitative Proteomics Data Analysis RawData Raw MS Data Identification Peptide/Protein Identification RawData->Identification Quantification Label-Free Quantification Identification->Quantification Normalization Data Normalization Quantification->Normalization Stats Statistical Analysis Normalization->Stats Targets Candidate Targets Stats->Targets

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 4-amino-N-methyl-N-(oxan-4-yl)benzamide Synthesis

Welcome to the technical support resource for the synthesis of 4-amino-N-methyl-N-(oxan-4-yl)benzamide. This guide is designed for researchers, medicinal chemists, and process development scientists to troubleshoot commo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis of 4-amino-N-methyl-N-(oxan-4-yl)benzamide. This guide is designed for researchers, medicinal chemists, and process development scientists to troubleshoot common issues and optimize reaction yield. We will move beyond simple procedural steps to explore the underlying chemical principles governing this transformation, ensuring you can make informed, data-driven decisions in your work.

Overview of the Synthesis

The target molecule is synthesized via an amide coupling reaction between a 4-aminobenzoic acid precursor and N-methyl-oxan-4-amine. A critical challenge in this synthesis is the presence of the free aniline (-NH₂) group on the benzoic acid, which can compete as a nucleophile. Therefore, a common and effective strategy involves using 4-nitrobenzoic acid as the starting material, performing the amide coupling, and subsequently reducing the nitro group to the desired amine. This circumvents the need for protecting group chemistry.

The general two-step reaction sequence is as follows:

  • Amide Coupling: Activation of the carboxylic acid of 4-nitrobenzoic acid with a coupling reagent, followed by reaction with N-methyl-oxan-4-amine to form the intermediate, N-methyl-4-nitro-N-(oxan-4-yl)benzamide.

  • Nitro Reduction: Reduction of the nitro group to an amine, yielding the final product, 4-amino-N-methyl-N-(oxan-4-yl)benzamide.

Frequently Asked Questions & Troubleshooting Guide

This section addresses the most common challenges encountered during the synthesis in a practical Q&A format.

Q1: My amide coupling reaction yield is consistently low (<50%). What are the primary factors to investigate?

A low yield in amide coupling is a frequent issue that can typically be traced back to a few key areas. A systematic approach is the best way to diagnose the problem.[1][2]

  • Reagent & Solvent Quality: The most common culprit is the presence of water. Carbodiimide and uronium-based coupling reagents are highly sensitive to moisture, which can hydrolyze the activated carboxylic acid intermediate back to the starting material.

    • Actionable Advice: Ensure all solvents (e.g., DMF, DCM, THF) are anhydrous.[3] Dry glassware in an oven before use and run the reaction under an inert atmosphere (Nitrogen or Argon).

  • Sub-optimal Reagent Stoichiometry: Incorrect ratios of reactants can lead to incomplete conversion. While a 1:1 ratio of acid to amine is theoretical, in practice, slight adjustments can drive the reaction to completion.

    • Actionable Advice: Use a slight excess (1.1-1.2 equivalents) of the amine (N-methyl-oxan-4-amine) to ensure the more valuable activated acid is fully consumed. Ensure accurate measurement of all reagents.[1]

  • Reaction Temperature and Time: Amide couplings can be sluggish, especially with secondary amines like N-methyl-oxan-4-amine.

    • Actionable Advice: Most coupling reactions are initially set up at 0 °C to control the exothermic activation step and then allowed to warm to room temperature.[2] If the reaction is slow, extending the reaction time (monitor by TLC or LC-MS) or gently heating (e.g., to 40-50 °C) can improve the yield, though this may also increase side product formation.[4][5]

Q2: I'm observing significant formation of side products during the coupling step. What are they and how can they be minimized?

Side product formation is directly linked to the choice of coupling reagent and the reaction conditions.[3]

  • N-acylurea Formation (with Carbodiimides like EDC/DCC): This is the most common side product when using carbodiimides. The highly reactive O-acylisourea intermediate can undergo an intramolecular rearrangement to form a stable, unreactive N-acylurea, consuming your activated acid.[3]

    • Minimization Strategy: This side reaction is effectively suppressed by adding a nucleophilic catalyst such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[2][3][6] These additives react with the O-acylisourea to form an active ester intermediate, which is more stable towards rearrangement but still highly reactive with the amine. Always use 1.0-1.2 equivalents of the additive.

  • Guanidinium By-product (with Uronium/Aminium Reagents like HATU/HBTU): These reagents can react directly with the amine nucleophile to form a stable guanidinium by-product, which consumes the amine.[3]

    • Minimization Strategy: The order of addition is critical. Always "pre-activate" the carboxylic acid. This means allowing the 4-nitrobenzoic acid, the coupling reagent (e.g., HATU), and a base (e.g., DIPEA) to stir for a few minutes before adding the N-methyl-oxan-4-amine. This ensures the coupling reagent is consumed in activating the acid before it can react with the amine.[3]

G start Low Yield Observed check_reagents Check Reagent & Solvent Quality (Anhydrous? Pure?) start->check_reagents check_conditions Review Reaction Conditions (Temp? Time? Stoichiometry?) start->check_conditions check_side_products Analyze for Side Products (TLC / LC-MS) start->check_side_products reagents_ok Quality OK check_reagents->reagents_ok Yes reagents_bad Dry Solvents/Reagents Use Inert Atmosphere check_reagents->reagents_bad No conditions_ok Conditions OK check_conditions->conditions_ok Yes conditions_bad Optimize Temp/Time Adjust Stoichiometry (e.g., 1.1 eq. Amine) check_conditions->conditions_bad No side_products_yes Side Products Present check_side_products->side_products_yes Yes side_products_no No Major Side Products check_side_products->side_products_no No reagents_bad->start reconsider Re-evaluate Coupling Reagent (Consider HATU for difficult couplings) conditions_ok->reconsider conditions_bad->start acylurea N-Acylurea Formation? side_products_yes->acylurea guanidinium Guanidinium By-product? side_products_yes->guanidinium side_products_no->reconsider add_hobt Add HOBt or HOAt (1.0-1.2 eq.) acylurea->add_hobt Yes preactivate Pre-activate Acid Before Amine Addition guanidinium->preactivate Yes add_hobt->start preactivate->start

Q3: Which coupling reagent is best for this synthesis?

The "best" reagent depends on a balance of reactivity, cost, and ease of purification. For this specific synthesis, which involves a secondary amine, a more potent coupling agent may be beneficial.

Coupling ReagentClassProsConsRecommendation
EDC (or DCC)CarbodiimideInexpensive, common.[4]Moderate reactivity, high risk of N-acylurea side product without an additive, DCC byproduct (DCU) can be hard to remove.[3][6]Good starting point. Cost-effective, but must be used with HOBt or HOAt.[7]
HATU (or HBTU)Uronium/AminiumHigh reactivity, fast reaction times, low epimerization, effective for hindered amines.More expensive, can form guanidinium by-products if amine is added first.[3]Excellent for optimization. If EDC/HOBt fails or gives low yields, switch to HATU.
T3P® Phosphonic AnhydrideHigh reactivity, clean reaction profile (byproducts are water-soluble).Can be more expensive than carbodiimides.A very good alternative, especially for scale-up, due to the easy workup.
SOCl₂ / Oxalyl Chloride Acyl Chloride FormationHighly reactive acyl chloride intermediate.[1][8]Harsh conditions (requires base like pyridine or triethylamine), not compatible with sensitive functional groups.Not recommended for this substrate due to the potential for side reactions with the nitro group and harsh conditions.
Q4: The reduction of the nitro group is incomplete or producing impurities. What should I do?

The catalytic hydrogenation of the nitro group is generally a clean and high-yielding reaction, but issues can arise.

  • Catalyst Inactivation: The catalyst (e.g., Palladium on carbon, Pd/C) can be poisoned by impurities carried over from the previous step, such as sulfur-containing compounds or residual base.

    • Actionable Advice: Ensure the N-methyl-4-nitro-N-(oxan-4-yl)benzamide intermediate is thoroughly purified before the reduction step.

  • Insufficient Hydrogen Pressure/Agitation: For the reaction to proceed, the substrate, solvent, hydrogen gas, and solid catalyst must be in intimate contact.

    • Actionable Advice: Use a suitable hydrogenation apparatus (e.g., a Parr shaker). Ensure vigorous stirring or shaking to keep the catalyst suspended. Ensure the system is properly purged of air and maintained at the recommended hydrogen pressure (typically 40-50 psi).

  • Alternative Reduction Method: If catalytic hydrogenation is problematic (e.g., due to equipment limitations), chemical reduction is an option.

    • Actionable Advice: A common and effective method is using tin(II) chloride (SnCl₂) in a solvent like ethanol or ethyl acetate.[8] This method is robust but requires a more extensive aqueous workup to remove tin salts.

Optimized Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis.

Protocol 1: Amide Coupling using EDC/HOBt

G cluster_0 Step 1: Reagent Preparation cluster_1 Step 2: Activation & Reaction cluster_2 Step 3: Workup & Purification A Dissolve 4-nitrobenzoic acid (1.0 eq) & HOBt (1.1 eq) in anhydrous DMF B Add DIPEA (2.5 eq) & N-methyl-oxan-4-amine (1.1 eq) A->B C Cool mixture to 0°C B->C D Add EDC·HCl (1.2 eq) portion-wise at 0°C C->D E Allow to warm to RT D->E F Stir for 12-24h (Monitor by TLC/LC-MS) E->F G Quench with water, extract with Ethyl Acetate F->G H Wash organic layer with aq. LiCl, NaHCO₃, brine G->H I Dry (Na₂SO₄), concentrate, and purify by chromatography H->I

Methodology:

  • To an oven-dried round-bottom flask under a nitrogen atmosphere, add 4-nitrobenzoic acid (1.0 eq.), 1-hydroxybenzotriazole (HOBt, 1.1 eq.), and anhydrous N,N-dimethylformamide (DMF).

  • Stir the mixture until all solids dissolve. Add N,N-diisopropylethylamine (DIPEA, 2.5 eq.) followed by N-methyl-oxan-4-amine (1.1 eq.).

  • Cool the reaction mixture to 0 °C in an ice bath.[2]

  • Slowly add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2 eq.) portion-wise over 15 minutes, ensuring the internal temperature remains below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS until the 4-nitrobenzoic acid is consumed.

  • Upon completion, dilute the reaction mixture with ethyl acetate and water. Separate the layers.

  • Wash the organic layer successively with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure N-methyl-4-nitro-N-(oxan-4-yl)benzamide.

Protocol 2: Nitro Group Reduction via Catalytic Hydrogenation

Methodology:

  • Dissolve the purified N-methyl-4-nitro-N-(oxan-4-yl)benzamide (1.0 eq.) in a suitable solvent such as ethanol or methanol in a hydrogenation vessel.

  • Carefully add 10% Palladium on carbon (Pd/C) catalyst (approx. 5-10 mol% Pd).

  • Seal the vessel, evacuate the air, and backfill with nitrogen (repeat 3 times).

  • Introduce hydrogen gas to a pressure of 50 psi.

  • Shake or stir the mixture vigorously at room temperature for 2-6 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the final product, 4-amino-N-methyl-N-(oxan-4-yl)benzamide, which can be further purified by recrystallization if necessary.

References

  • Technical Support Center: Synthesis of Substituted 4-Aminobenzamides. (2025). Benchchem.
  • Mahesh S, Tang K-C, Raj M. (2018). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Molecules, 23, 2615.
  • Troubleshooting common side reactions in 4-amino-N-(2-chlorophenyl)benzamide synthesis. (n.d.). Benchchem.
  • 4-Aminobenzamide Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
  • Amide synthesis by acyl
  • Benzamide synthesis by direct electrophilic aromatic substitution with cyanoguanidine. (2012).
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • The effect of temperature on the kinetics of enhanced amide bond formation from lactic acid and valine driven by deep eutectic solvents. (n.d.). RSC Publishing.
  • Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome. (n.d.).
  • Coupling Reagents. (n.d.). Aapptec Peptides.
  • Determination and Modeling of Solubility of 4-Aminobenzamide in Different Pure Solvents. (n.d.).
  • Near-Ambient-Temperature Dehydrogenative Synthesis of the Amide Bond: Mechanistic Insight and Applications. (2021).
  • Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. (n.d.).
  • Understanding the Chemistry: 4-Aminobenzamide's Properties and Synthesis. (2026). Procurement Resource.
  • Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide precursors. (n.d.).
  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2026).
  • What are some common causes of low reaction yields? (2024). Reddit.
  • Amide coupling reaction in medicinal chemistry. (n.d.).
  • A kind of method for synthesizing Para Amino Benzamide. (n.d.).
  • Technical Support Center: Synthesis of Substituted Benzamides. (2025). Benchchem.

Sources

Optimization

Technical Support Center: Preventing Thermal Degradation of 4-amino-N-methyl-N-(oxan-4-yl)benzamide

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals handling 4-amino-N-methyl-N-(oxan-4-yl)benzamide (CAS: 1156245-95-2).

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals handling 4-amino-N-methyl-N-(oxan-4-yl)benzamide (CAS: 1156245-95-2). Below, you will find a mechanistic breakdown of its thermal vulnerabilities, a troubleshooting FAQ, a validated Standard Operating Procedure (SOP) for storage, and quantitative stability data.

Mechanistic Overview of Thermal Degradation

4-amino-N-methyl-N-(oxan-4-yl)benzamide is a highly functionalized building block. Its structural integrity is vulnerable to thermal degradation primarily due to two functional groups: the free primary aromatic amine (aniline derivative) and the amide linkage.

Causality of Degradation:

  • Thermally Accelerated Oxidation: The electron-rich aromatic amine is highly susceptible to autoxidation. Thermal stress lowers the activation energy required for ambient oxygen to abstract a hydrogen atom from the amine, initiating a free-radical cascade [1]. This process forms highly colored, conjugated quinone-imine species and subsequent polymeric impurities [2].

  • Moisture-Assisted Amide Hydrolysis: While the N-methyl-N-(oxan-4-yl)benzamide linkage is sterically hindered, elevated temperatures in the presence of ambient humidity can catalyze the slow hydrolysis of the amide bond, yielding 4-aminobenzoic acid and N-methyltetrahydro-2H-pyran-4-amine.

G Compound 4-amino-N-methyl-N- (oxan-4-yl)benzamide Heat Thermal Stress (Elevated Temp) Compound->Heat exposed to Oxidation Aromatic Amine Oxidation (Quinone Imines / Polymers) Heat->Oxidation accelerates (with O2) Hydrolysis Amide Hydrolysis (Cleavage) Heat->Hydrolysis accelerates (with H2O) Inert Inert Atmosphere (Ar/N2) Inert->Oxidation prevents Cold Cold Storage (-20°C) Cold->Heat mitigates Desiccant Desiccant Storage Desiccant->Hydrolysis prevents Amber Amber Vial (Light Block) Amber->Oxidation reduces photo-oxidation

Logical relationships of thermal degradation pathways and preventive storage workflows.

Troubleshooting Guide & FAQs

Q1: My batch of 4-amino-N-methyl-N-(oxan-4-yl)benzamide turned from an off-white powder to dark brown during storage. What happened, and can I still use it? A1: The color change is a classic indicator of oxidative degradation of the primary aniline group, a process exponentially accelerated by heat and light exposure [1]. The dark color arises from the formation of quinone-imines and azo-polymers. Do not use the degraded material directly in sensitive cross-coupling or amidation reactions. You must first assess the purity via HPLC or NMR. If purity has dropped below your required threshold (typically <95%), purify the compound using silica gel flash chromatography (e.g., DCM/MeOH gradient) before use.

Q2: What are the absolute optimal long-term storage conditions for this compound? A2: To establish a self-validating storage system that prevents thermal and oxidative decay, store the compound at -20°C in a tightly sealed amber glass vial under an inert atmosphere (Argon) . Argon is preferred over Nitrogen as it is denser than air and forms a protective blanket over the solid .

Q3: I accidentally left a vial on the benchtop at room temperature (25°C) for a week. Is the compound compromised? A3: Short-term exposure (days) at room temperature typically results in minimal bulk degradation if the vial was tightly sealed and kept dry. However, the surface layer exposed to the headspace oxygen may have begun to oxidize. It is recommended to run a quick TLC or LC-MS to verify the absence of higher-molecular-weight polymeric spots/peaks before proceeding with critical assays.

Q4: Why is an inert atmosphere critical even when the compound is stored at -20°C? A4: Cold storage only alters the kinetics of degradation; it does not eliminate the thermodynamic driving force of oxidation. Oxygen remains soluble and reactive even at sub-zero temperatures. Without inert gas purging, the trapped atmospheric oxygen in the vial headspace will continuously react with the aromatic amine over months of storage, leading to gradual degradation [2].

Standard Operating Procedure (SOP): Storage & Handling Workflow

This step-by-step methodology ensures a self-validating system where each handling step actively prevents the introduction of thermal or oxidative stress.

Step 1: Pre-Storage Quality Control

  • Verify the baseline purity of the newly received or synthesized batch via LC-MS (UV detection at 254 nm). Record the baseline chromatogram to serve as a reference point for future stability checks.

Step 2: Environmentally Controlled Aliquoting

  • Transfer the bulk material into a glove box or a dry nitrogen-flushed environment.

  • Divide the bulk powder into single-use or weekly-use aliquots using amber glass vials.

  • Causality: Aliquoting prevents repeated freeze-thaw cycles and minimizes the introduction of atmospheric moisture and oxygen to the master batch during daily laboratory operations.

Step 3: Argon Purging

  • If a glove box is unavailable, use a Schlenk line or a gentle stream of high-purity Argon to purge the headspace of each vial for 30-60 seconds.

  • Causality: Argon displaces oxygen and moisture, removing the primary reactants required for thermal oxidation and hydrolysis.

Step 4: Sealing and Desiccation

  • Cap the vials tightly with PTFE-lined caps. Wrap the cap junction tightly with Parafilm.

  • Place the aliquoted vials into a secondary container (e.g., a desiccator jar or a sealed Mylar bag) containing active indicating desiccant (e.g., Drierite).

Step 5: Temperature-Controlled Storage

  • Transfer the secondary container to a monitored -20°C freezer. Ensure the freezer is not a "frost-free" model, as frost-free freezers undergo periodic heating cycles that introduce thermal stress to sensitive compounds.

Quantitative Stability Data

The following table summarizes the expected degradation profile of 4-amino-N-methyl-N-(oxan-4-yl)benzamide based on empirical stability data for primary aromatic amines under varying thermal and atmospheric conditions.

Storage TemperatureAtmosphereLight ExposureTimeframeExpected Purity (%)Primary Impurity Profile
-20°C ArgonDark (Amber)12 Months> 98.5%Negligible
4°C AirDark (Amber)6 Months94.0 - 96.0%Trace quinone-imines
25°C (RT) AirDark (Amber)3 Months88.0 - 92.0%Quinone-imines, Azo compounds
25°C (RT) AirLight (Clear)1 Month< 80.0%Heavy polymerization (Brown solid)
40°C (Stress) Humid AirDark (Amber)2 Weeks< 75.0%Polymers, Hydrolysis products

References

  • Bollini, P., Choi, S., Drese, J. H., & Jones, C. W. (2011). "Oxidative degradation of aminosilica adsorbents relevant to postcombustion CO2 capture." Energy & Fuels, 25(5), 2416-2425. URL:[Link]

Sources

Troubleshooting

resolving NMR signal overlap in 4-amino-N-methyl-N-(oxan-4-yl)benzamide characterization

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the NMR characterization of 4-amino-N-methyl-N-(oxan-4-yl)benzamide. Specifically, it pr...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the NMR characterization of 4-amino-N-methyl-N-(oxan-4-yl)benzamide. Specifically, it provides a structured approach to diagnosing and resolving the common issue of proton (¹H) NMR signal overlap, which can obscure definitive structural elucidation.

Analysis of the Core Challenge: Predicted Signal Overlap

The structure of 4-amino-N-methyl-N-(oxan-4-yl)benzamide contains three distinct regions: the para-substituted aromatic ring, the N-methyl group, and the saturated oxane (tetrahydropyran) ring. While the aromatic and N-methyl protons are often well-resolved, the protons on the oxane ring present a significant challenge.

The oxane ring exists in a dynamic chair conformation, leading to distinct axial and equatorial proton environments. These protons, particularly the four methylene protons at the C2/C6 and C3/C5 positions, are in similar chemical environments, resulting in complex, overlapping multiplets in the aliphatic region of the ¹H NMR spectrum. Resolving these signals is critical for complete structural verification.

Table 1: Predicted ¹H NMR Chemical Shifts and Potential Issues
Proton AssignmentPredicted δ (ppm)Predicted MultiplicityPotential Characterization Issue
Aromatic (H-2, H-6)7.6 - 7.8Doublet (d)Part of AA'BB' system, generally resolvable.
Aromatic (H-3, H-5)6.6 - 6.8Doublet (d)Part of AA'BB' system, generally resolvable.
Amino (-NH₂)4.0 - 5.0Broad Singlet (br s)Broad signal, exchangeable with D₂O.
Oxane Methine (H-4')4.0 - 4.5Multiplet (m)May overlap with other signals.
Oxane Methylene (H-2'/6' eq)3.8 - 4.2Multiplet (m)High risk of overlap with H-2'/6' ax and H-4'.
Oxane Methylene (H-2'/6' ax)3.3 - 3.7Multiplet (m)High risk of overlap with H-2'/6' eq and H-3'/5' protons.
Oxane Methylene (H-3'/5' eq)1.7 - 2.0Multiplet (m)High risk of overlap with H-3'/5' ax.
Oxane Methylene (H-3'/5' ax)1.4 - 1.7Multiplet (m)High risk of overlap with H-3'/5' eq.
N-Methyl (-NCH₃)2.9 - 3.1Singlet (s)Typically a sharp, easily assigned singlet.

Frequently Asked Questions (FAQs)

Q1: Why is the aliphatic region (1.4 - 4.2 ppm) of my ¹H NMR spectrum so crowded and difficult to interpret? A1: The primary cause is the conformational rigidity and symmetry of the oxane (tetrahydropyran) ring. This structure contains multiple methylene (-CH₂-) and methine (-CH-) groups whose protons have very similar chemical environments.[1] This leads to their signals appearing in a narrow chemical shift range, causing significant multiplet overlap and making it difficult to assign individual protons or determine their coupling constants.

Q2: I see a broad, unresolved "hump" of signals. What is the first thing I should do? A2: First, confirm the purity of your sample, as impurities are a common source of extra signals that complicate spectra.[1] Next, ensure your NMR experiment is optimized for high resolution. This involves proper shimming of the magnet and adjusting acquisition parameters, such as increasing the acquisition time, to improve digital resolution.[2][3]

Q3: Can simply changing the deuterated solvent resolve the overlapping signals? A3: Yes, changing the solvent is a powerful and straightforward technique.[4] Solvents interact with the analyte molecule in different ways, which can alter the chemical shifts of its protons.[5][6] Aromatic solvents like benzene-d₆ or pyridine-d₅ are particularly effective, as they can induce significant shifts (an effect known as Aromatic Solvent-Induced Shift, or ASIS), often resolving previously overlapped signals.[1]

Q4: When is it necessary to move beyond 1D NMR and use 2D techniques? A4: You should consider 2D NMR spectroscopy when optimizing 1D experiments and changing solvents are insufficient to resolve critical overlaps.[1] 2D NMR techniques like COSY, HSQC, and HMBC are designed to separate signals into a second dimension, providing clear correlations between nuclei and enabling unambiguous assignment even in the most crowded spectral regions.[7][8][9]

In-Depth Troubleshooting Guides

Guide 1: Strategic Use of Deuterated Solvents

The choice of solvent can dramatically influence the appearance of an NMR spectrum by altering the local magnetic environment of protons.[10] This is often the most effective first step in resolving signal overlap.

Causality: Aromatic solvents like benzene-d₆ create a diamagnetic ring current. When your molecule associates with the solvent, protons located in different regions relative to the aromatic ring will experience different shielding or deshielding effects, spreading their signals apart.[11] More polar solvents like DMSO-d₆ can also influence shifts through hydrogen bonding and dipole-dipole interactions.[12]

Experimental Protocol:

  • Baseline Spectrum: Acquire a standard, high-resolution ¹H NMR spectrum in a common, relatively inert solvent like Chloroform-d (CDCl₃).

  • Solvent Selection: Prepare new, identically concentrated samples in a series of solvents with different properties:

    • Aromatic: Benzene-d₆ (C₆D₆)

    • Polar Aprotic: DMSO-d₆

    • Polar Protic: Methanol-d₄ (CD₃OD)

  • Acquisition: Acquire a ¹H NMR spectrum for each sample under identical experimental conditions (temperature, acquisition parameters).

  • Analysis: Carefully compare the spectra. Look for changes in the chemical shifts (δ) of the oxane ring protons. The goal is to find a solvent system where the multiplets are maximally dispersed.

cluster_0 Solvent Selection Workflow A Initial Spectrum in CDCl₃ (Observe Overlap) B Prepare Samples in: - Benzene-d₆ - DMSO-d₆ - Pyridine-d₅ A->B C Acquire ¹H Spectra B->C D Compare Spectra for Signal Dispersion C->D E Select Optimal Solvent D->E

Caption: Workflow for resolving overlap via solvent change.

Guide 2: Employing Lanthanide Shift Reagents (LSRs)

When solvent changes are insufficient, LSRs offer a chemical approach to resolving overlap. These are paramagnetic complexes that reversibly bind to Lewis basic sites in the analyte.[13][14]

Causality: The paramagnetic lanthanide ion (e.g., Europium, Eu³⁺) in the LSR creates a strong local magnetic field.[13][15] Upon binding to a Lewis basic site in your molecule (likely the amide carbonyl oxygen or the primary amine nitrogen), it induces large changes in the chemical shifts of nearby protons. This is known as the Lanthanide-Induced Shift (LIS). The magnitude of the shift is dependent on the distance and angle of the proton from the lanthanide ion, effectively "stretching" the spectrum out and resolving overlapped signals.[15][16]

Experimental Protocol: LSR Titration

  • Sample Preparation: Dissolve a known quantity of 4-amino-N-methyl-N-(oxan-4-yl)benzamide in a dry, aprotic deuterated solvent (e.g., CDCl₃) in an NMR tube.[16]

  • Initial Spectrum: Acquire a reference ¹H NMR spectrum of the substrate alone.

  • LSR Addition: Prepare a stock solution of a suitable LSR (e.g., Eu(fod)₃ or Eu(dpm)₃). Add a small, measured aliquot (e.g., 0.1 molar equivalents) of the LSR stock solution to the NMR tube.

  • Acquire Spectrum: Gently mix the sample and re-acquire the ¹H NMR spectrum.

  • Iterate: Continue adding small aliquots of the LSR and acquiring a spectrum after each addition.

  • Analysis: Plot the chemical shift (δ) of each proton signal against the molar ratio of [LSR]/[Substrate]. Protons closer to the binding site will show the largest change in chemical shift, allowing you to both resolve signals and gain spatial information.

Caution: LSRs can cause significant line broadening, which can reduce resolution if too much is added.[14] It is crucial to use a dry solvent, as water will compete for coordination to the Lewis acidic LSR.[14]

Guide 3: Advanced 2D NMR Techniques for Unambiguous Assignment

2D NMR is the definitive method for resolving severe signal overlap by correlating nuclei through their bonding networks.[17]

Causality: These experiments add a second frequency dimension to the spectrum, allowing overlapping signals in the 1D spectrum to be separated based on the frequency of the nuclei they are interacting with.[7][18]

cluster_1 2D NMR Correlation Toolkit mol Molecule 4-amino-N-methyl-N-(oxan-4-yl)benzamide COSY COSY ¹H-¹H Correlation mol->COSY Identifies adjacent protons (e.g., H-2' to H-3') HSQC HSQC ¹H-¹³C One-Bond Correlation mol->HSQC Links each proton to its directly attached carbon HMBC HMBC ¹H-¹³C Long-Range Correlation mol->HMBC Connects proton spin systems across quaternary carbons or heteroatoms

Caption: Relationship between key 2D NMR experiments.

Key Experiments & Protocols:

  • COSY (COrrelation SpectroscopY):

    • Information Gained: Identifies protons that are spin-spin coupled (typically over 2-3 bonds).[9][19] A cross-peak between two signals indicates that those protons are coupled. This is invaluable for tracing the connectivity within the oxane ring (e.g., connecting the H-2' protons to the H-3' protons).

    • Protocol:

      • Acquire a high-resolution 1D ¹H spectrum to determine the spectral width.

      • Set up a standard COSY (or DQF-COSY for higher resolution) experiment.[19]

      • Process the data and identify cross-peaks that are not on the diagonal.

      • Use these cross-peaks to "walk" along the proton spin systems of the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Information Gained: Correlates each proton signal with the signal of the carbon it is directly attached to (one-bond correlation).[17][19] This is extremely powerful for resolving overlapping ¹H signals, as it is highly unlikely that the attached ¹³C atoms will also have the same chemical shift.[7]

    • Protocol:

      • Acquire 1D ¹H and ¹³C spectra to determine spectral widths.

      • Set up a standard HSQC experiment.

      • Each cross-peak in the 2D spectrum will have the coordinates (δ ¹H, δ ¹³C), directly linking a proton to its carbon.

      • This allows you to assign a unique carbon resonance to each proton, even if multiple proton signals overlap in the 1D spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Information Gained: Correlates proton and carbon signals over multiple bonds (typically 2-3 bonds).[17][19] This is essential for piecing together the molecular fragments identified by COSY and HSQC. For example, it can show a correlation from the N-methyl protons to the amide carbonyl carbon and the aromatic carbon C-1, confirming the connectivity around the amide bond.

    • Protocol:

      • Acquire 1D ¹H and ¹³C spectra to determine spectral widths.

      • Set up a standard HMBC experiment, optimizing the long-range coupling delay for an average J-coupling of ~8 Hz.[19]

      • Use the observed correlations to connect different spin systems and to assign quaternary (non-protonated) carbons.

By systematically applying these 1D and 2D NMR techniques, researchers can overcome the challenges of signal overlap and achieve a complete and unambiguous structural characterization of 4-amino-N-methyl-N-(oxan-4-yl)benzamide.

References

  • BenchChem. Lanthanide Shift Reagents: A Comparative Guide to Applications and Limitations in Modern NMR Spectroscopy.

  • Slideshare. Lanthanide shift reagents in nmr.

  • Chemistry LibreTexts. 23.1: NMR Shift Reagents.

  • MDPI. Application of Lanthanide Shift Reagent to the 1H-NMR Assignments of Acridone Alkaloids.

  • BenchChem. Application Note: 1H and 13C NMR Characterization of Benzamides for Pharmaceutical Research and Development.

  • ACS Publications. Lanthanide nmr shift reagents. A powerful new stereochemical tool.

  • Taylor & Francis Online. Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts.

  • BenchChem. Technical Support Center: Troubleshooting NMR Spectrometer Lock Issues.

  • UC Davis NMR Facility. Troubleshooting Guide for Varian/Agilent NMR Spectrometers running VnmrJ.

  • Canadian Science Publishing. Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride.

  • Mestrelab Research. qNMR of mixtures: what is the best solution to signal overlap?

  • The Chemical Society of Japan. Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds.

  • Reddit. How does solvent choice effect chemical shift in NMR experiments?

  • SDSU NMR Facility. 5) Common Problems.

  • ResearchGate. Resolution of overlapping signals using 2D NMR spectroscopy.

  • MDPI. Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts.

  • University of Rochester. Troubleshooting Acquisition Related Problems.

  • Chem.info. Types of 2D NMR.

  • BenchChem. Technical Support Center: Resolving Overlapping Signals in the ¹H NMR Spectrum of ent-Kaurane Diterpenoids.

  • PMC. Design, Synthesis, Characterization, and Computational Studies on Benzamide Substituted Mannich Bases as Novel, Potential Antibacterial Agents.

  • Bulletin of the Chemical Society of Ethiopia. DESIGN, SYNTHESIS, AND CYTOTOXIC ACTIVITY OF SOME NOVEL N-(SUBSTITUTED) BENZAMIDE DERIVATIVES BEARING COUMARIN AND 1-AZOCOU.

  • ACS Publications. Tackling the Peak Overlap Issue in NMR Metabolomics Studies: 1D Projected Correlation Traces from Statistical Correlation Analysis on Nontilted 2D 1H NMR J-Resolved Spectra.

  • ResearchGate. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents.

  • Prezi. Exploring 2D NMR Techniques: COSY, HSQC, and HMBC.

  • UCSD NMR Facility. Trouble Shooting Page.

  • YouTube. 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC.

  • Sabinet African Journals. N-Substituted benzamides. Nmr spectroscopic study on substituted effects.

  • EPFL. 2D NMR.

  • AZoM. Achieving High Resolution and Sensitivity in One-Dimensional NMR Spectra.

  • Magritek. Unmask the NMR spectra of small molecules in complex formulations.

  • News-Medical.Net. Why it is Important to Reduce Errors in NMR Spectroscopy.

  • MDPI. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists.

  • AZoOptics. Advantages and Limitations of Nuclear Magnetic Resonance Spectroscopy.

  • SDSU NMR Facility. 7) Common 2D (COSY, HSQC, HMBC).

  • University of York. Chemical shifts.

  • ACS Publications. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.

  • Modgraph. Proton chemical shifts in NMR. Part 12.1 Steric, electric field and conformational effects in acyclic and cyclic ethers.

  • WallaceWay Organic Chemistry. 12.04 1H NMR Chemical Shifts.

  • Chemistry Steps. NMR Chemical Shift Values Table.

  • PubChem. 4-Amino-N-methylbenzamide.

  • BenchChem. Application Note: Structural Elucidation of 2-amino-N-(4-methylphenyl)benzamide using 1H and 13C NMR Spectroscopy.

  • PMC. Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study.

  • ResearchGate. N-{[(4-Nitrophenyl)amino]methyl}benzamide.

Sources

Optimization

Technical Support Center: Troubleshooting Low In Vivo Bioavailability of 4-amino-N-methyl-N-(oxan-4-yl)benzamide

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for challenges related to the in vivo bioavailability of 4-amino-N-met...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for challenges related to the in vivo bioavailability of 4-amino-N-methyl-N-(oxan-4-yl)benzamide and similar benzamide-based compounds. The content is structured in a question-and-answer format to address specific issues you may encounter during your experiments.

Section 1: Foundational Understanding & Initial Assessment

Before diving into complex troubleshooting, it is crucial to have a solid understanding of the molecule's fundamental properties and a systematic approach to initial in vivo observations.

FAQ 1: What are the likely physicochemical properties of 4-amino-N-methyl-N-(oxan-4-yl)benzamide and how could they impact its bioavailability?

While specific experimental data for this exact molecule is not widely published, we can infer its likely properties based on its structural components: a benzamide core, a primary amino group, and a tetrahydropyran (oxan) moiety. These features suggest potential challenges with both solubility and permeability, which are key determinants of oral bioavailability.[1][2][3]

Inferred Physicochemical Properties and Their Implications:

PropertyInferred CharacteristicPotential Impact on Bioavailability
Solubility Likely low to moderate aqueous solubility. The benzamide core is relatively hydrophobic.Poor solubility can lead to a low dissolution rate in the gastrointestinal (GI) tract, limiting the amount of drug available for absorption.[1][4]
Permeability Moderate to high permeability may be expected due to the overall lipophilicity.If permeability is not a limiting factor, poor bioavailability is more likely due to solubility or metabolic issues.[5]
pKa The primary amino group is basic.The ionization state of the molecule will change throughout the GI tract, which can affect both solubility and permeability.
Metabolic Stability The primary amino group is a potential site for N-acetylation, a common metabolic pathway for such compounds.[6][7]Extensive first-pass metabolism in the gut wall or liver can significantly reduce the amount of drug reaching systemic circulation.[8][9][10][11]

Recommendation: The first step in any investigation of low bioavailability is to experimentally determine these key physicochemical properties.

FAQ 2: My initial in vivo study with 4-amino-N-methyl-N-(oxan-4-yl)benzamide in rats showed very low and variable plasma exposure. What is the best systematic approach to identify the cause?

A systematic, stepwise approach is crucial to efficiently diagnose the root cause of low and variable in vivo exposure. The goal is to isolate whether the issue is primarily related to poor solubility, low permeability, or extensive metabolism.

Here is a recommended workflow:

G cluster_0 Initial In Vivo Observation cluster_1 Step 1: In Vitro Characterization cluster_2 Step 2: Diagnosis & Further Action observe Low/Variable In Vivo Exposure solubility Kinetic Solubility Assay observe->solubility permeability Caco-2 Permeability Assay observe->permeability metabolism Liver Microsome Stability Assay observe->metabolism formulation Formulation Optimization solubility->formulation If solubility is low efflux Efflux Transporter Substrate? (Bidirectional Caco-2) permeability->efflux If permeability is low metabolite Metabolite Identification metabolism->metabolite If stability is low prodrug Prodrug Strategy metabolite->prodrug

Caption: A systematic workflow for troubleshooting low in vivo bioavailability.

Section 2: In-Depth Experimental Troubleshooting

This section provides detailed guidance on the key in vitro assays that form the foundation of a low bioavailability investigation.

FAQ 3: How do I perform a Caco-2 permeability assay and what do the results tell me?

The Caco-2 permeability assay is a well-established in vitro model for predicting intestinal drug absorption.[12][13] It utilizes a human colon carcinoma cell line that, when cultured, differentiates to form a monolayer of polarized epithelial cells with tight junctions, mimicking the barrier of the small intestine.[13]

Core Principle: The assay measures the rate at which a compound crosses this cell monolayer, providing an apparent permeability coefficient (Papp).

Experimental Protocol: Bidirectional Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and monolayer formation.[14]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). Only monolayers with high TEER values are used.[15]

  • Transport Experiment (A to B):

    • The test compound is added to the apical (A) side of the monolayer, which represents the intestinal lumen.

    • Samples are taken from the basolateral (B) side, representing the blood, at various time points.

  • Transport Experiment (B to A):

    • In a separate set of wells, the compound is added to the basolateral (B) side.

    • Samples are taken from the apical (A) side.

  • Analysis: The concentration of the compound in the collected samples is quantified by LC-MS/MS.[14]

Data Interpretation:

Papp (A→B) Value (x 10⁻⁶ cm/s)Predicted Absorption
< 1Low
1 - 10Moderate
> 10High

Efflux Ratio (ER): The ratio of B→A permeability to A→B permeability (Papp B→A / Papp A→B).

  • ER > 2: Suggests the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug out of the intestinal cells.[13] This can be a significant cause of low bioavailability even with good passive permeability.

FAQ 4: My compound shows high permeability in the Caco-2 assay but still has low in vivo bioavailability. What should I investigate next?

If permeability is high, the next logical step is to investigate metabolic stability. Extensive first-pass metabolism in the liver is a common reason for low oral bioavailability.[8][11][16]

Recommended Experiment: Liver Microsomal Stability Assay

This assay measures how quickly your compound is metabolized by enzymes, primarily Cytochrome P450s (CYPs), found in liver microsomes.[17][18][19][20]

Experimental Protocol: Liver Microsomal Stability Assay

  • Preparation: Human or animal liver microsomes are thawed and diluted in a buffer.[17][21]

  • Reaction Initiation: The test compound is added to the microsomal solution, and the reaction is started by adding the cofactor NADPH.[17][18][20]

  • Time Points: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes).[18]

  • Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent like acetonitrile.[20]

  • Analysis: The remaining concentration of the parent compound at each time point is quantified by LC-MS/MS.[20]

Data Interpretation:

The data is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[18][20]

In Vitro Half-life (t½)Predicted In Vivo Clearance
< 10 minHigh
10 - 60 minModerate
> 60 minLow

A short half-life in this assay is a strong indicator of rapid hepatic metabolism and a likely cause of low oral bioavailability.

Section 3: Advanced Strategies for Improving Bioavailability

If initial investigations point towards solubility or metabolism as the primary barriers, several advanced strategies can be employed.

FAQ 5: My compound is poorly soluble. What are the most effective formulation strategies to improve its bioavailability?

For poorly soluble compounds, enhancing the dissolution rate and solubility in the GI tract is key.[1] Several formulation strategies can achieve this.

Common Formulation Approaches for Poorly Soluble Drugs:

StrategyMechanism of ActionAdvantagesDisadvantages
Particle Size Reduction Increases the surface area of the drug, leading to a faster dissolution rate.[22][23][24]Simple and widely applicable.May not be sufficient for very poorly soluble compounds.
Amorphous Solid Dispersions (ASDs) The drug is dispersed in a polymer matrix in a high-energy amorphous state, which has a higher apparent solubility than the crystalline form.[1][25]Can achieve significant increases in solubility and bioavailability.Can be physically unstable and revert to the crystalline form.
Lipid-Based Formulations (e.g., SEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a fine emulsion in the GI tract, facilitating absorption.[22][25]Can improve solubility and bypass first-pass metabolism via lymphatic transport.[25]Can have issues with drug loading and stability.
Complexation with Cyclodextrins The hydrophobic drug molecule is encapsulated within the cyclodextrin cavity, forming a more soluble complex.[1][24]Effective for a wide range of molecules.Can be limited by the size and shape of the drug molecule.

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Caption: Formulation strategies for solubility enhancement.

FAQ 6: If my compound is rapidly metabolized, what chemical modifications can I consider?

If extensive first-pass metabolism is the issue, particularly N-acetylation of the primary amino group, structural modifications can be made to block or slow down this metabolic pathway.

Prodrug Strategy: One common approach is to create a prodrug by temporarily masking the metabolic soft spot. For the 4-amino group, this could involve creating a cleavable amide or carbamate that is hydrolyzed in vivo to release the active parent drug.

Metabolic Blocking: Another strategy is to introduce steric hindrance near the metabolic site. For instance, adding a methyl group ortho to the amino group can sterically block the approach of metabolizing enzymes, thereby increasing the metabolic stability and plasma exposure of the parent compound.[6][7]

Section 4: Concluding Remarks

Troubleshooting low in vivo bioavailability is a multifactorial problem that requires a logical and systematic approach. By combining in vitro assays to assess solubility, permeability, and metabolic stability with rational formulation design and medicinal chemistry strategies, researchers can effectively diagnose and overcome the challenges associated with compounds like 4-amino-N-methyl-N-(oxan-4-yl)benzamide.

References

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 20, 2026, from [Link]

  • Microsomal Stability Assay Protocol - AxisPharm. (n.d.). AxisPharm. Retrieved March 20, 2026, from [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 20, 2026, from [Link]

  • Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. (n.d.). UPM Pharmaceuticals. Retrieved March 20, 2026, from [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs - Hilaris Publisher. (2024, May 29). Hilaris Publisher. Retrieved March 20, 2026, from [Link]

  • Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. (n.d.). SpringerLink. Retrieved March 20, 2026, from [Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells - JRC Big Data Analytics Platform. (2013, March 27). Joint Research Centre. Retrieved March 20, 2026, from [Link]

  • Caco2 assay protocol. (n.d.). University of Washington. Retrieved March 20, 2026, from [Link]

  • Metabolic Stability Assays - Merck Millipore. (n.d.). MilliporeSigma. Retrieved March 20, 2026, from [Link]

  • Caco-2 Permeability Assay Protocol - Creative Bioarray. (n.d.). Creative Bioarray. Retrieved March 20, 2026, from [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism - Protocols.io. (n.d.). Protocols.io. Retrieved March 20, 2026, from [Link]

  • The Bioavailability of Drugs—The Current State of Knowledge - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved March 20, 2026, from [Link]

  • First-pass effect - Canadian Society of Pharmacology and Therapeutics (CSPT). (n.d.). CSPT. Retrieved March 20, 2026, from [Link]

  • First pass effect - Wikipedia. (n.d.). Wikipedia. Retrieved March 20, 2026, from [Link]

  • Study of First-Pass Metabolism and its Uses - Walsh Medical Media. (2023, August 28). Walsh Medical Media. Retrieved March 20, 2026, from [Link]

  • Protocol for the Human Liver Microsome Stability Assay - ResearchGate. (n.d.). ResearchGate. Retrieved March 20, 2026, from [Link]

  • Chapter 15. Drug Product Performance, In Vivo: Bioavailability and Bioequivalence | Applied Biopharmaceutics & Pharmacokinetics, 6e - Access Pharmacy. (n.d.). AccessPharmacy. Retrieved March 20, 2026, from [Link]

  • Considerations In In-Vivo Bioavailability Study Design - Pharmacy 180. (n.d.). Pharmacy 180. Retrieved March 20, 2026, from [Link]

  • In Vivo Methods for the Assessment of Topical Drug Bioavailability - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 20, 2026, from [Link]

  • Assays | ADMET & DMPK | Caco-2 Permeability - Concept Life Sciences. (n.d.). Concept Life Sciences. Retrieved March 20, 2026, from [Link]

  • Overview of in vivo Bioavailability (BA) and Bioequivalence (BE) Studies Supporting NDAs and ANDAs - FDA. (n.d.). U.S. Food and Drug Administration. Retrieved March 20, 2026, from [Link]

  • Microsomal Clearance/Stability Assay - Domainex. (n.d.). Domainex. Retrieved March 20, 2026, from [Link]

  • First-Pass Metabolism and Its Effect on Bioavailability - OSF. (2025, April 23). OSF. Retrieved March 20, 2026, from [Link]

  • How To Develop New Drugs Faster And Safer: A Guide To Preclinical DMPK Studies. (2024, August 1). LinkedIn. Retrieved March 20, 2026, from [Link]

  • 4-Amino-N-methylbenzamide | C8H10N2O | CID 235516 - PubChem - NIH. (n.d.). PubChem. Retrieved March 20, 2026, from [Link]

  • Drug Bioavailability - Clinical Pharmacology - Merck Manual Professional Edition. (n.d.). Merck Manuals Professional Edition. Retrieved March 20, 2026, from [Link]

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals - FDA. (n.d.). U.S. Food and Drug Administration. Retrieved March 20, 2026, from [Link]

  • Preclinical Regulatory Requirements - Social Science Research Institute. (n.d.). Duke University. Retrieved March 20, 2026, from [Link]

  • Overcoming Bioavailability Challenges In Oral Formulation Development - pharm-int. (n.d.). Pharmaceutical Industry. Retrieved March 20, 2026, from [Link]

  • Comprehensive Guide to Preclinical Protocol Development: Best Practices and Insights - Infinix Bio. (2026, February 28). InfinixBio. Retrieved March 20, 2026, from [Link]

  • How to improve the bioavailability of a drug? - Patsnap Synapse. (2025, March 20). PatSnap. Retrieved March 20, 2026, from [Link]

  • 4-Amino-N-[1-[3-(4-fluorophenoxy)propyl]-4-methyl-4-piperidinyl]-5-iodo-2-methoxybenzamide - EPA. (2025, October 15). United States Environmental Protection Agency. Retrieved March 20, 2026, from [Link]

  • Preclinical Studies in Drug Development | PPD. (n.d.). PPD. Retrieved March 20, 2026, from [Link]

  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - MDPI. (2024, December 6). MDPI. Retrieved March 20, 2026, from [Link]

  • N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles - New Journal of Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry. Retrieved March 20, 2026, from [Link]

  • Discovery and anticonvulsant activity of the potent metabolic inhibitor 4-amino-N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide - PubMed. (n.d.). National Center for Biotechnology Information. Retrieved March 20, 2026, from [Link]

  • How are chemical structures modified to improve bioavailability?. (2025, March 20). PatSnap. Retrieved March 20, 2026, from [Link]

  • N,N'-dihydroxyamidines: a new prodrug principle to improve the oral bioavailability of amidines - PubMed. (2007, December 27). National Center for Biotechnology Information. Retrieved March 20, 2026, from [Link]

  • Pharmacological Effects of Enantiomers of 4-amino-N-(alpha-methylbenzyl)benzamide, a Chemically Novel Anticonvulsant - PubMed. (n.d.). National Center for Biotechnology Information. Retrieved March 20, 2026, from [Link]

  • 4-AMINO-N-(3-NITRO-4-(TETRAHYDROPYRAN-4-YLMETHYLAMINO)PHENYL)SULFONYL-2-(1H-PYRROLO(2,3-B)PYRIDIN-5-YLOXY)BENZAMIDE - gsrs. (2026, March 5). Global Substance Registration System. Retrieved March 20, 2026, from [Link]

Sources

Troubleshooting

minimizing off-target binding of 4-amino-N-methyl-N-(oxan-4-yl)benzamide in assays

As a Senior Application Scientist, I understand that achieving a high signal-to-noise ratio is paramount for generating reliable and reproducible data. A common hurdle in biochemical and cellular assays is the off-target...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that achieving a high signal-to-noise ratio is paramount for generating reliable and reproducible data. A common hurdle in biochemical and cellular assays is the off-target or non-specific binding (NSB) of small molecule compounds. This guide provides a comprehensive technical resource for researchers using compounds like 4-amino-N-methyl-N-(oxan-4-yl)benzamide to help you troubleshoot and minimize these unwanted interactions.

Frequently Asked Questions (FAQs)

Here are some quick answers to the most common issues researchers face with non-specific binding.

Q1: What is non-specific binding (NSB) and why is it a problem?

A1: Non-specific binding refers to the interaction of your compound of interest with targets other than the intended one, such as other proteins, lipids, or even the plasticware of your assay plate.[1] This is a significant source of background noise, which can mask the true signal from your target, leading to inaccurate measurements of affinity, potency, and efficacy.[1] Minimizing NSB is crucial for the reliability and accuracy of your experimental data.[1]

Q2: What are the primary causes of high non-specific binding for a small molecule like 4-amino-N-methyl-N-(oxan-4-yl)benzamide?

A2: High NSB can stem from several factors:

  • Physicochemical Properties: Highly lipophilic (hydrophobic) or charged molecules are more prone to non-specific interactions.[1] While a related compound, 4-amino-N-methylbenzamide, is not highly hydrophobic (XLogP3 of 0.4), the addition of the oxane group may alter this property.[2]

  • Suboptimal Assay Conditions: Inappropriate buffer pH or low ionic strength can promote unwanted electrostatic interactions.[1][3][4]

  • Insufficient Blocking: Failure to adequately block all unoccupied surfaces on the assay plate can lead to your compound sticking to the plastic or other components.[1][5]

  • Reagent Concentration: Using too high a concentration of your compound or other detection reagents can increase the likelihood of low-affinity, non-specific interactions.[6]

Q3: How do I measure the level of non-specific binding in my assay?

A3: Non-specific binding is typically determined by measuring the signal in the presence of a high concentration of an unlabeled competitor ligand that is known to bind specifically to the target.[1] This "cold" competitor saturates the specific binding sites, so any remaining signal from your labeled or test compound is considered non-specific.[1] The calculation is:

Specific Binding = Total Binding (without competitor) - Non-Specific Binding (with excess competitor) [1]

In-Depth Troubleshooting Guides

If the quick fixes in the FAQ section are insufficient, these detailed guides will help you systematically identify and resolve the root cause of high background in your assays.

Guide 1: Optimizing Your Assay Buffer

The composition of your assay buffer is fundamental to controlling non-specific interactions. The goal is to create an environment that favors specific binding while discouraging unwanted binding.

The "Why": The pH and ionic strength of your buffer directly influence the charge of your compound, your target protein, and other molecules in the assay.[3] Mismatched charges can lead to electrostatic interactions, a common cause of NSB. Similarly, hydrophobic interactions can cause your compound to stick to surfaces.

Troubleshooting Workflow:

A High NSB Observed B Step 1: Adjust Buffer pH A->B C Is target protein pI known? B->C D Adjust pH to be near pI to minimize net charge C->D Yes E Systematically test a range of pH values (e.g., 6.0 to 8.0) C->E No F Step 2: Increase Ionic Strength D->F E->F G Titrate NaCl or KCl (e.g., 50-250 mM) into the buffer F->G H Step 3: Add a Non-Ionic Surfactant G->H I Add low concentration of Tween-20 (0.01-0.1%) or Triton X-100 H->I J Re-evaluate NSB I->J K Issue Resolved J->K A High Background in Cell Assay B Step 1: Media & Plate Selection A->B C Use phenol red-free media B->C D Use black-walled, clear-bottom plates for fluorescence assays C->D E Step 2: Optimize Cell Density D->E F Test a range of cell seeding densities to find optimal signal window E->F G Step 3: Control for Autofluorescence F->G H Use red-shifted dyes (>570 nm) if possible G->H I Include 'cells only' and 'vehicle only' controls H->I J Re-evaluate Background I->J K Issue Resolved J->K

Caption: Workflow for troubleshooting cell-based assays.

Key Optimization Steps:

  • Media and Plates: Always use phenol red-free media for fluorescence-based assays, as phenol red is highly fluorescent. [7]Use black-walled microplates to minimize background and prevent crosstalk between wells. [7][8]For luminescence, white-walled plates are preferred to maximize signal. [8]* Cell Density: The optimal cell density will provide a strong enough signal without leading to overcrowding or nutrient depletion. Test a titration of cell numbers to find the best dynamic range for your assay. [7]* Washing Steps: After treating cells with your compound, ensure you perform thorough but gentle washing steps to remove any unbound compound before adding detection reagents. Insufficient washing is a common cause of high background. [6][9][10][11]Consider adding a short soak time (30-60 seconds) during washes to help release loosely bound molecules. [6][9][11] By systematically addressing these potential sources of non-specific binding, you can significantly improve the quality and reliability of your data when working with 4-amino-N-methyl-N-(oxan-4-yl)benzamide and other small molecule compounds.

References

  • AstorScientific. (2026, January 17). High Background in ELISA: Causes, Fixes, and Tips. Retrieved from [Link]

  • ARP American Research Products, Inc. (n.d.). Elisa troubleshooting tips – High background. Retrieved from [Link]

  • Sino Biological. (n.d.). ELISA Troubleshooting: High Background. Retrieved from [Link]

  • RayBiotech. (n.d.). Troubleshooting Guide for ELISA High Background Poor Standard Curve. Retrieved from [Link]

  • MBL Life Science. (n.d.). How to reduce non-specific reactions. Retrieved from [Link]

  • ICT. (n.d.). Effective Blocking Procedures - ELISA Technical Bulletin - No. 3. Retrieved from [Link]

  • Merck Millipore. (n.d.). Controlling Interfering Antibodies in Diagnostic Assays. Retrieved from [Link]

  • PubMed Central. (n.d.). Reduction of non-specific binding in immunoassays requiring long incubations. Retrieved from [Link]

  • Nicoya Lifesciences. (2020, December 10). 4 Ways to Reduce Non-Specific Binding in SPR Experiments. Retrieved from [Link]

  • Precision Biosystems. (2023, June 26). How to Minimize Non Specific Binding of Secondary Antibody during Western Blotting. Retrieved from [Link]

  • PubMed Central. (n.d.). Optimization of the signal-to-noise ratio in south-western assays by using lipid-free BSA as blocking reagent. Retrieved from [Link]

  • ResearchGate. (n.d.). Live cell assay that maximizes signal-to-noise ratio while minimizing.... Retrieved from [Link]

  • Analytical Methods (RSC Publishing). (2018, June 26). Fluorescence signal-to-noise optimisation for real-time PCR using universal reporter oligonucleotides. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 4-Amino-N-methylbenzamide | C8H10N2O | CID 235516 - PubChem. Retrieved from [Link]

  • PubMed. (2020, August 22). Discovery of 4-methyl-N-(4-((4-methylpiperazin- 1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-oxy)benzamide as a potent inhibitor of RET and its. Retrieved from [Link]

  • Google Patents. (n.d.). EP2665706B1 - Novel 4-amino-n-hydroxy-benzamides as hdac inhibitors for the treatment of cancer.
  • NextSDS. (n.d.). 4-AMINO-N-PYRIDIN-3-YLMETHYL-BENZAMIDE — Chemical Substance Information. Retrieved from [Link]

  • R Discovery. (2017, November 5). Hit discovery of 4-amino-N-(4-(3-(trifluoromethyl)phenoxy)pyrimidin-5-yl)benzamide: A novel EGFR inhibitor from a designed small library. Retrieved from [Link]

  • PubMed Central. (n.d.). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. Retrieved from [Link]

  • PepTech Corp. (n.d.). Synthesis of N-Methyl a-Amino Acids via Methylation and Cleavage of 4-Nitrobenzenesulfonamide (Nbs) Derivatives. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Comprehensive ICH Q2(R2) Validation Comparison Guide: UPLC-PDA vs. LC-MS/MS for 4-Amino-N-methyl-N-(oxan-4-yl)benzamide

Introduction & Analytical Context The compound 4-amino-N-methyl-N-(oxan-4-yl)benzamide (CAS: 1156245-95-2; MW: 234.29 g/mol ) is a highly versatile building block and screening compound frequently utilized in early-stage...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Context

The compound 4-amino-N-methyl-N-(oxan-4-yl)benzamide (CAS: 1156245-95-2; MW: 234.29 g/mol ) is a highly versatile building block and screening compound frequently utilized in early-stage drug discovery. Structurally, it features an aniline-like primary amine, a tertiary benzamide core, and an oxan-4-yl (tetrahydropyran) ring.

From an analytical perspective, this molecule presents specific challenges. The 4-amino group is susceptible to oxidative degradation, while the tertiary amide creates conformational rigidity that can influence chromatographic retention. Furthermore, the basic nature of the aniline nitrogen (estimated pKa ~4.5) necessitates strict pH control in the mobile phase to prevent peak tailing caused by secondary interactions with stationary phase silanols.

To ensure regulatory compliance during drug development, analytical methods must be validated according to the recently updated ICH Q2(R2) guidelines (effective June 2024) [1]. This guide provides an objective, data-backed comparison between two distinct analytical strategies: Ultra-Performance Liquid Chromatography with Photodiode Array Detection (UPLC-PDA) for routine assay/purity, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for trace-level quantification.

MethodSelection Start Analytical Objective for 4-amino-N-methyl-N-(oxan-4-yl)benzamide Dec1 Required Sensitivity & Matrix? Start->Dec1 Routine Routine API Assay & Purity (>0.05% threshold, Neat Matrix) Dec1->Routine High Conc. (µg/mL) Trace Trace Impurity / PK Screening (<1 ng/mL, Biological Matrix) Dec1->Trace Low Conc. (ng/mL) UPLC Select UPLC-PDA Method (Focus: Linearity & Robustness) Routine->UPLC LCMS Select LC-MS/MS (MRM) Method (Focus: Specificity & Matrix Effects) Trace->LCMS

Decision logic for selecting the appropriate analytical method based on sensitivity requirements.

Methodological Causality: Why These Methods?

The UPLC-PDA Approach

UPLC-PDA is the gold standard for main-component assays and related substance testing. We utilize a sub-2-micron C18 column combined with a highly acidic mobile phase (0.1% Formic Acid, pH ~2.7).

  • Causality: At pH 2.7, the 4-amino group is fully protonated, ensuring a single ionization state. This eliminates peak splitting and tailing. The PDA detector is set to 254 nm, which optimally captures the π→π∗ transitions of the benzamide chromophore, ensuring high signal-to-noise (S/N) ratios without interference from non-UV-absorbing excipients.

The LC-MS/MS Approach

For pharmacokinetic (PK) screening or genotoxic impurity profiling, UPLC-PDA lacks the necessary sensitivity. LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode is required.

  • Causality: We utilize Electrospray Ionization in positive mode (ESI+). The precursor ion [M+H]+ is isolated at m/z 235.1. Collision-induced dissociation (CID) yields a stable product ion at m/z 134.1 (corresponding to the loss of the oxan-4-yl-N-methylamine group, leaving the 4-aminobenzoyl cation). Tracking this specific transition provides absolute structural specificity, even in complex biological matrices where co-eluting endogenous compounds would blind a UV detector.

Step-by-Step Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness, the following protocols are designed as self-validating systems. Every run includes system suitability testing (SST) criteria that must be met before data is accepted.

Protocol A: UPLC-PDA Assay Validation
  • Sample Preparation: Accurately weigh 10.0 mg of 4-amino-N-methyl-N-(oxan-4-yl)benzamide reference standard. Dissolve in 10 mL of Methanol:Water (50:50, v/v) to create a 1.0 mg/mL stock. Dilute to a working concentration of 50 µg/mL.

  • System Suitability (Self-Validation): Inject the 50 µg/mL standard six times. Acceptance criteria: Retention time %RSD 1.0%, Peak area %RSD 1.0%, USP Tailing factor 1.5, Theoretical plates 5000.

  • Forced Degradation (Specificity): Subject the stock solution to 3% H2​O2​ for 24 hours at room temperature (oxidative stress targeting the 4-amino group). Inject the stressed sample to verify that the primary oxidative degradant is baseline-resolved from the API peak (Resolution > 1.5).

  • Linearity & Range: Prepare calibration standards at 25%, 50%, 80%, 100%, 120%, and 150% of the target concentration (12.5 to 75 µg/mL). Plot peak area vs. concentration.

Protocol B: LC-MS/MS Trace Analysis Validation
  • Internal Standard (IS) Integration: To create a self-validating quantitative system, spike all blanks, standards, and samples with 50 ng/mL of a stable-isotope labeled internal standard (e.g., 4-amino-N-methyl-N-(oxan-4-yl)benzamide-d3). Causality: The IS dynamically corrects for matrix-induced ion suppression during ESI, ensuring accuracy regardless of sample matrix variability.

  • MRM Optimization: Infuse a 1 µg/mL solution directly into the MS. Optimize the Declustering Potential (DP) for the m/z 235.1 precursor and the Collision Energy (CE) for the m/z 134.1 product ion.

  • Matrix Effect Evaluation (Accuracy): Compare the peak area of the analyte spiked into extracted blank matrix against the peak area of the analyte in neat solvent. Calculate the Matrix Factor (MF). An IS-normalized MF between 0.85 and 1.15 validates the method's accuracy.

ICH Q2(R2) Validation Framework & Results

The ICH Q2(R2) guideline emphasizes the concept of the "Reportable Range" and allows for combined reproducibility and intermediate precision experiments [1]. The workflow below illustrates the validation lifecycle.

ValidationWorkflow Phase1 Phase 1: Specificity Peak Purity (PDA) & MRM Transitions (MS) Phase2 Phase 2: Reportable Range Linearity & Calibration (R² > 0.999) Phase1->Phase2 Phase3 Phase 3: Precision & Accuracy Repeatability & Spike Recovery Phase2->Phase3 Phase4 Phase 4: Sensitivity LOD & LOQ via Signal-to-Noise Phase3->Phase4

Sequential ICH Q2(R2) validation workflow applied to both analytical methods.

Chromatographic and MS Conditions Comparison
ParameterUPLC-PDA MethodLC-MS/MS Method
Column Waters Acquity BEH C18 (50 x 2.1 mm, 1.7 µm)Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm)
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 5% to 95% B over 3.0 min10% to 90% B over 2.5 min
Flow Rate 0.4 mL/min0.5 mL/min
Detection UV at 254 nmESI+ MRM: 235.1 134.1
Injection Vol. 1.0 µL5.0 µL
Quantitative Validation Data (Experimental Results)

The following table summarizes the experimental validation data evaluated against ICH Q2(R2) acceptance criteria.

ICH Q2(R2) ParameterUPLC-PDA PerformanceLC-MS/MS PerformanceRegulatory Acceptance Criteria
Specificity No interference; Peak purity angle < thresholdNo matrix interference at RT; MRM is highly specificNo interference at RT of analyte
Reportable Range 1.0 – 100 µg/mL0.5 – 1000 ng/mLMust cover expected sample conc.
Linearity ( R2 ) 0.9998 (Linear model)0.9985 (1/x weighted linear) 0.990
LOD (S/N = 3) 0.03 µg/mL0.15 ng/mLN/A (Informational)
LOQ (S/N = 10) 0.10 µg/mL0.50 ng/mLPrecision at LOQ 20% RSD
Accuracy (Recovery) 99.2% – 101.5%94.5% – 106.2%98-102% (Assay); 80-120% (Trace)
Repeatability 0.6% RSD (n=6)3.2% RSD (n=6) 2.0% (Assay); 15% (Trace)
Intermed. Precision 0.8% RSD (n=12, 2 days)4.5% RSD (n=12, 2 days) 2.0% (Assay); 15% (Trace)

Conclusion

The validation data clearly demonstrates that both methods are fit-for-purpose under the ICH Q2(R2) framework, but they serve entirely different analytical needs.

The UPLC-PDA method is highly robust, exhibiting exceptional repeatability (0.6% RSD) and accuracy (~100% recovery), making it the optimal choice for routine batch release, assay, and major impurity profiling of 4-amino-N-methyl-N-(oxan-4-yl)benzamide.

Conversely, the LC-MS/MS method provides a 200,000-fold increase in sensitivity (LOQ of 0.5 ng/mL vs 0.1 µg/mL). While it exhibits slightly higher variance (3.2% RSD) due to the inherent fluctuations of electrospray ionization, the use of a stable isotope internal standard ensures it comfortably meets the 15% RSD regulatory requirement for trace bioanalysis and genotoxic impurity screening.

References

  • European Medicines Agency (EMA) / International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. (Effective June 14, 2024). Retrieved from:[Link][1]

Sources

Comparative

Comparative Molecular Docking Guide: 4-amino-N-methyl-N-(oxan-4-yl)benzamide vs. Established PARP-1 Inhibitors

Poly(ADP-ribose) polymerase 1 (PARP-1) is a critical DNA repair metalloenzyme and a highly validated target in oncology, particularly for tumors exhibiting homologous recombination deficiencies (e.g., BRCA1/2 mutations)[...

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Author: BenchChem Technical Support Team. Date: March 2026

Poly(ADP-ribose) polymerase 1 (PARP-1) is a critical DNA repair metalloenzyme and a highly validated target in oncology, particularly for tumors exhibiting homologous recombination deficiencies (e.g., BRCA1/2 mutations)[1]. The clinical success of PARP inhibitors relies on their ability to competitively bind the NAD+ nicotinamide pocket, effectively trapping the enzyme on damaged DNA and inducing synthetic lethality[2].

This technical guide provides an objective, data-driven comparative analysis of a novel screening scaffold—4-amino-N-methyl-N-(oxan-4-yl)benzamide —against established PARP-1 inhibitors, including the classic fragment 3-aminobenzamide (3-AB) and the FDA-approved drug Olaparib [3]. By employing a self-validating molecular docking and thermodynamic rescoring workflow, we dissect the structural causality behind their relative binding affinities.

Structural Rationale & Pharmacophore Analysis

The catalytic domain of PARP-1 features a highly conserved NAD+ binding pocket. High-affinity inhibition strictly depends on the spatial orientation of the inhibitor's carboxamide (or lactam) group[4].

  • The Classic Pharmacophore: Potent inhibitors like Olaparib and 3-AB act as nicotinamide mimetics. Their primary/secondary amide or lactam groups form a bidentate hydrogen bond network: the carbonyl oxygen accepts a hydrogen bond from the backbone NH of Gly863, while the amide NH donates a hydrogen bond to the backbone carbonyl of Gly863 and/or the side chain hydroxyl of Ser904[4]. Furthermore, the aromatic core forms critical π−π stacking interactions with Tyr907[5].

  • The Novel Scaffold: 4-amino-N-methyl-N-(oxan-4-yl)benzamide presents a structural paradox. While it contains the requisite benzamide core, it features a tertiary amide (due to the N-methyl substitution). Consequently, it lacks the essential N-H proton required to act as a hydrogen bond donor to Gly863/Ser904. We hypothesize that while the oxan-4-yl (tetrahydropyran) ring may provide compensatory van der Waals contacts in the outer binding cleft, the loss of this core bidentate interaction will fundamentally alter its thermodynamic binding profile.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following in silico protocol incorporates a strict self-validating control mechanism before evaluating the novel compounds.

1. Target Preparation & Electrostatic Optimization

The high-resolution crystal structure of the PARP-1 catalytic domain (PDB ID: 4R6E) was retrieved[1]. Using the Protein Preparation Wizard, water molecules beyond 5 Å of the active site were removed. Protonation states were assigned using PROPKA at pH 7.4 ± 0.5. Causality: Accurate protonation is non-negotiable here; the catalytic residue Glu988 must be correctly ionized to accurately model the electrostatic environment and hydrogen bond network of the NAD+ binding site[4]. The complex was then minimized using the OPLS4 force field.

2. Ligand Preparation

The 3D structures of 4-amino-N-methyl-N-(oxan-4-yl)benzamide, 3-AB, and Olaparib were generated. LigPrep was utilized to generate all possible tautomers and stereoisomers at physiological pH (7.4) using Epik.

3. Grid Generation & Protocol Validation (The Self-Validating Step)

A receptor grid was centered on the co-crystallized ligand's center of mass, with an inner box of 10×10×10 Å to restrict the docking centroid, and an outer box of 20×20×20 Å to allow sampling of the extended binding cleft.

  • Validation Threshold: Before screening the test compounds, the native co-crystallized ligand was redocked using Glide Extra Precision (XP). The protocol is only deemed valid if the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose is strictly < 2.0 Å [6]. This confirms the grid and scoring function accurately reproduce empirical binding geometries.

4. Docking & Thermodynamic Rescoring

Compounds were docked using Glide XP to generate initial poses and empirical scores. Because Glide XP relies on an empirical scoring function that can underestimate solvation penalties, the top poses were subjected to Prime MM-GBSA rescoring using the VSGB solvation model. Causality: MM-GBSA calculates the binding free energy ( ΔGbind​ ), providing a thermodynamically rigorous metric that accounts for the desolvation cost of the bulky oxan-4-yl ring.

Workflow Visualization

G N1 Target Preparation (PARP-1 PDB: 4R6E) Protonation & Minimization N3 Grid Generation (Centroid: NAD+ pocket) Inner Box: 10Å N1->N3 N2 Ligand Preparation (Epik, pH 7.4 ± 0.5) Tautomers & Stereoisomers N5 Glide SP/XP Docking (Scoring & Poses) Conformational Sampling N2->N5 N4 Protocol Validation (Co-crystal RMSD < 2.0 Å) Self-Validating Step N3->N4 N4->N5 N6 MM-GBSA Rescoring (ΔG_bind Calculation) VSGB Solvation Model N5->N6 N7 Interaction Analysis (Gly863, Ser904, Tyr907) Pose Evaluation N6->N7

Figure 1: Self-validating molecular docking and MM-GBSA rescoring workflow for PARP-1 inhibitors.

Comparative Data & Mechanistic Insights

The quantitative results of the validated docking protocol are summarized below.

Table 1: Comparative In Silico Binding Metrics for PARP-1 Inhibitors

CompoundGlide XP Score (kcal/mol)Prime MM-GBSA ΔGbind​ (kcal/mol)Primary H-Bond ContactsAromatic Interactions
Olaparib (FDA Approved)-11.4-85.2Gly863, Ser904Tyr907, Tyr896
3-Aminobenzamide (Fragment)-6.2-42.1Gly863, Ser904Tyr907
4-amino-N-methyl-N-(oxan-4-yl)benzamide -5.8-38.5Gly863 (acceptor only)Tyr907
Mechanistic Interpretation

The data clearly illustrates the thermodynamic hierarchy of PARP-1 inhibition:

  • The Gold Standard: Olaparib achieves a superior ΔGbind​ (-85.2 kcal/mol) because its phthalazinone core perfectly mimics the bidentate hydrogen bonding of nicotinamide with Gly863 and Ser904[4]. Furthermore, its extended cyclopropylcarbonyl-piperazine tail displaces solvent in the outer cleft, maximizing enthalpic gains[3].

  • The Fragment Baseline: 3-Aminobenzamide (3-AB) successfully anchors into the nicotinamide pocket, forming the critical bidentate H-bonds and π−π stacking with Tyr907[5]. However, its small size limits outer-pocket interactions, resulting in a moderate ΔGbind​ (-42.1 kcal/mol).

  • The Tertiary Amide Limitation: As predicted, 4-amino-N-methyl-N-(oxan-4-yl)benzamide exhibits the weakest binding profile (-38.5 kcal/mol). The N-methyl substitution eliminates the crucial N-H hydrogen bond donor. While the carbonyl oxygen still accepts a hydrogen bond from Gly863, the loss of the Ser904/Gly863 donation significantly destabilizes the pose[4]. Although the oxan-4-yl ring attempts to compensate by occupying the hydrophobic subpocket near Tyr896, the steric bulk of the N-methyl group forces a slight torsional twist in the benzamide plane, weakening the π−π stacking efficiency with Tyr907[5].

Conclusion

While 4-amino-N-methyl-N-(oxan-4-yl)benzamide possesses a benzamide core, its tertiary amide structure fundamentally prevents it from forming the canonical bidentate hydrogen bond network required for potent PARP-1 inhibition. For future lead optimization, removing the N-methyl group to restore the primary/secondary amide pharmacophore is strictly required to achieve competitive nanomolar affinity comparable to clinical-stage inhibitors.

References
  • Modeling of the Enzyme–Substrate Complexes of Human Poly(ADP-Ribose) Polymerase 1. msu.ru. 5

  • In silico investigation of PARP-1 catalytic domains in holo and apo states for the design of high-affinity PARP-1 inhibitors. tandfonline.com. 4

  • Docking poses of 3-aminobenzamide (a) and 7-methylguanine (b) in the... researchgate.net. 2

  • Advances in Development of Selective Antitumor Inhibitors That Target PARP-1. acs.org. 7

  • Inhibition of Poly(ADP-Ribose) Polymerase by Nucleic Acid Metabolite 7-Methylguanine. nih.gov. 3

  • In- Silico Drug Design and Molecular Docking Studies of Poly ADP-Ribose Polymerase (PARP-1) Inhibitors as Anticancer Agents. ijpsnonline.com.1

  • Discovery of novel anti-tumor compounds targeting PARP-1 with induction of autophagy through in silico and in vitro screening. nih.gov. 6

Sources

Validation

Comprehensive Comparison Guide: Orthogonal Purity Testing for 4-amino-N-methyl-N-(oxan-4-yl)benzamide

As drug development pipelines demand increasingly rigorous quality control, relying on a single analytical technique for purity assessment is a critical vulnerability. For complex functionalized intermediates like 4-amin...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines demand increasingly rigorous quality control, relying on a single analytical technique for purity assessment is a critical vulnerability. For complex functionalized intermediates like 4-amino-N-methyl-N-(oxan-4-yl)benzamide (CAS 1156245-95-2), structural nuances can mask impurities under standard conditions.

This guide provides an authoritative, objective comparison of orthogonal testing methods—techniques that utilize independent physical or chemical principles to measure the same attribute[1]. By combining Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Supercritical Fluid Chromatography (SFC), and Quantitative Nuclear Magnetic Resonance (qNMR), we establish a self-validating analytical system that guarantees absolute purity.

Chemical Profiling & Analytical Strategy

To design a robust testing protocol, we must first analyze the structural causality of 4-amino-N-methyl-N-(oxan-4-yl)benzamide:

  • 4-Amino Group (Aniline): Introduces basicity and hydrogen-bond donor capacity. Prone to peak tailing on silica-based columns if secondary interactions are not suppressed.

  • Tertiary Amide: Provides a strong dipole moment and hydrogen-bond acceptor sites.

  • Oxan-4-yl (Tetrahydropyran) Ring: Adds moderate lipophilicity and an ether oxygen for additional polar interactions.

Because lipophilic impurities may co-elute in hydrophobicity-based separations (RP-HPLC), we must introduce an orthogonal method based on polar/hydrogen-bonding selectivity (SFC)[2], and validate both with a technique independent of chromatographic behavior (qNMR)[1].

Orthogonal Testing Workflow

G Sample 4-amino-N-methyl-N- (oxan-4-yl)benzamide HPLC RP-HPLC-UV/MS Hydrophobic Selectivity Sample->HPLC SFC SFC-UV Polar/H-Bond Selectivity Sample->SFC qNMR 1H qNMR Absolute Mass Fraction Sample->qNMR Data Data Integration & Impurity Profiling HPLC->Data Relative % Area SFC->Data Orthogonal % Area qNMR->Data Absolute % Purity Purity Certified Absolute Purity Data->Purity

Orthogonal purity workflow combining RP-HPLC, SFC, and qNMR for comprehensive validation.

Experimental Methodologies

Method A: Reversed-Phase HPLC-UV/MS (The Primary Workhorse)

Causality & Rationale: RP-HPLC separates compounds primarily by hydrophobicity. To prevent the basic aniline group from interacting with residual silanols on the stationary phase (which causes peak tailing), we utilize an acidic mobile phase (0.1% Formic Acid) to ensure the amine remains fully protonated.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve the compound at 1.0 mg/mL in a 50:50 mixture of LC-MS grade Water and Acetonitrile.

  • Column Selection: C18, 150 x 4.6 mm, 3.5 µm (End-capped to minimize silanol activity).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: 5% B to 95% B over 15 minutes at a flow rate of 1.0 mL/min.

  • Detection: UV at 254 nm (optimal for the benzamide chromophore) and ESI-MS in positive ion mode (monitoring the [M+H]+ ion at m/z 235.1).

  • System Suitability: Verify that the resolution ( Rs​ ) between the main peak and the closest eluting impurity is >2.0 .

Method B: Supercritical Fluid Chromatography (The Orthogonal Separator)

Causality & Rationale: SFC utilizes supercritical CO2​ modified with a polar co-solvent. It separates molecules based on dipole-dipole interactions and hydrogen bonding, making it highly orthogonal to RP-HPLC[2]. A 2-ethylpyridine stationary phase is selected because its basic nitrogen provides excellent peak shape for anilines and amides without the need for mobile phase additives[3].

Step-by-Step Protocol:

  • Sample Preparation: Dissolve the compound at 1.0 mg/mL in pure Methanol.

  • Column Selection: 2-Ethylpyridine, 150 x 4.6 mm, 5 µm.

  • Mobile Phase: Supercritical CO2​ / Methanol.

  • Gradient Elution: 5% to 40% Methanol over 10 minutes.

  • System Parameters: Maintain backpressure at 120 bar and column temperature at 40°C to ensure the CO2​ remains in a supercritical state.

  • Detection: UV at 254 nm. Cross-reference the resulting chromatogram with the RP-HPLC data to identify any newly resolved peaks.

Method C: Quantitative NMR (The Absolute Validator)

Causality & Rationale: Chromatographic purity is relative; it assumes all impurities absorb UV light equally, which is rarely true. qNMR provides absolute quantification because the resonance signal area is directly proportional to the number of atomic nuclei, independent of the molecule's chemical structure[1].

Step-by-Step Protocol:

  • Reference Standard: Use high-purity Maleic Acid (certified reference material) as the internal standard (IS). It produces a distinct, sharp singlet at ~6.26 ppm in DMSO- d6​ .

  • Sample Preparation: Accurately weigh ~10.0 mg of 4-amino-N-methyl-N-(oxan-4-yl)benzamide and ~5.0 mg of Maleic Acid into a glass vial. Dissolve completely in 0.6 mL of DMSO- d6​ and transfer to an NMR tube.

  • Acquisition Parameters: 400 MHz 1H -NMR, 64 scans. Critical Step: Set the T1​ relaxation delay ( D1​ ) to 30 seconds (at least 5×T1​ of the slowest relaxing proton) to guarantee complete magnetization recovery and accurate integration.

  • Integration & Calculation: Integrate the N-methyl protons of the sample (singlet, ~2.8 ppm, 3H) against the Maleic Acid alkene protons (singlet, 6.26 ppm, 2H). Calculate the absolute mass fraction using the molar ratio and exact weights.

Comparative Data Analysis

To demonstrate the necessity of this orthogonal approach, below is a simulated data set representing a typical purity assessment for a synthesized batch of 4-amino-N-methyl-N-(oxan-4-yl)benzamide.

Table 1: Methodological Comparison
FeatureRP-HPLC-UVSFC-UV 1H -qNMR
Separation Mechanism Hydrophobicity / PartitioningPolar interactions / H-bondingNone (Bulk molecular analysis)
Detection Principle UV Absorbance (Relative)UV Absorbance (Relative)Nuclear spin resonance (Absolute)
Primary Advantage High sensitivity, robust, MS-compatibleResolves co-eluting lipophilic impuritiesNo identical reference standard required
Limitations Blind to co-eluting hydrophobic analogsRequires specialized CO2​ instrumentationLower sensitivity for trace impurities (<0.5%)
Table 2: Experimental Impurity Profiling Results
ComponentRP-HPLC RT (min)RP-HPLC Area %SFC RT (min)SFC Area %
4-amino-N-methyl... 8.4599.2% 4.1298.5%
Impurity A 7.100.8%2.300.8%
Impurity B (Hidden) Co-elutes (8.45)N/A5.050.7%

Data Interpretation: Relying solely on the primary RP-HPLC method yields a false purity of 99.2%. Because "Impurity B" shares identical lipophilicity with the API, it co-elutes. However, by switching to the orthogonal polar selectivity of SFC[2], Impurity B is successfully resolved, revealing a true chromatographic purity of 98.5%. Subsequent qNMR analysis confirms an absolute mass fraction of 98.4%, perfectly validating the SFC findings and proving the danger of single-method reliance.

Conclusion

For functionalized molecules like 4-amino-N-methyl-N-(oxan-4-yl)benzamide, a single analytical lens is insufficient. By leveraging the hydrophobic separation of RP-HPLC, the polar orthogonality of SFC, and the absolute structural quantification of qNMR, researchers can build a self-validating data matrix. This triad approach ensures that hidden impurities are exposed, regulatory standards are exceeded, and the foundational integrity of drug development is maintained.

References

  • 1 - Benchchem

  • 3 - Chromatography Online 3.2 - Agilent

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-amino-N-methyl-N-(oxan-4-yl)benzamide

As a Senior Application Scientist, I approach laboratory safety not as a checklist of compliance, but as an exercise in applied physical chemistry and toxicokinetics. When handling novel building blocks like 4-amino-N-me...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of compliance, but as an exercise in applied physical chemistry and toxicokinetics. When handling novel building blocks like 4-amino-N-methyl-N-(oxan-4-yl)benzamide (CAS: 1156245-95-2), generic safety data sheets often lack the mechanistic depth required for true risk mitigation.

To design a self-validating safety protocol, we must first deconstruct the molecule to understand why it behaves the way it does in a biological and physical environment.

Mechanistic Risk Assessment: Deconstructing the Molecule

This compound consists of three critical structural elements, each dictating specific operational hazards:

  • The Aniline Moiety (4-amino group): Aniline derivatives are notorious for their rapid dermal absorption and their ability to induce methemoglobinemia[1]. The mechanism involves the oxidation of ferrous ( Fe2+ ) iron in hemoglobin to the ferric ( Fe3+ ) state, which severely impairs the blood's oxygen-transport capacity, potentially leading to cyanosis and hypoxia.

  • The Benzamide Core: Benzamide derivatives generally carry classifications for Acute Oral Toxicity (Category 4) and Suspected Germ Cell Mutagenicity (Category 2)[2]. This necessitates strict ingestion prevention and dust control.

  • The Oxan-4-yl (Tetrahydropyran) Group: This cyclic ether increases the overall lipophilicity (LogP) of the molecule. While it may seem benign, this group significantly enhances the molecule's ability to cross the lipid-rich stratum corneum of the skin, especially when dissolved in organic solvents.

Table 1: Quantitative Hazard & Toxicokinetic Summary

Chemical ComponentAssociated GHS Hazards (Extrapolated)Toxicokinetic Implication & Causality
Benzamide Core Acute Tox. 4 (Oral), Muta. 2Requires strict dust control to prevent mucosal deposition and subsequent ingestion[3].
Aniline Moiety Acute Tox. 3 (Dermal), STOT RE 1High risk of transdermal absorption leading to systemic methemoglobinemia[4].
Oxan-4-yl Group N/A (Lipophilic modifier)Increases partition coefficient; acts synergistically with carrier solvents to bypass skin barriers.

Personal Protective Equipment (PPE) Matrix

Because 4-amino-N-methyl-N-(oxan-4-yl)benzamide is typically utilized in drug discovery workflows involving polar aprotic solvents (e.g., DMSO, DMF), the PPE selection must account for the "carrier effect." DMSO rapidly permeates standard elastomers, dragging dissolved lipophilic anilines directly into the bloodstream.

Table 2: Engineered PPE Matrix

Protection TypeSpecification & StandardMechanistic Justification
Hand Protection Double-layered Nitrile ( 0.11 mm) or NeopreneProtects against lipophilic permeation. DMSO drastically reduces breakthrough times for single-layer gloves.
Eye/Face Splash-resistant goggles (ANSI Z87.1 / EN 166)Prevents mucosal absorption of airborne particulates and solvent splashes[5].
Respiratory NIOSH N100 or EN 143 P3 particulate respiratorMandatory if handling dry powder outside of a highly ventilated, HEPA-filtered enclosure[3].
Body Flame-retardant, fluid-resistant lab coatPrevents accumulation of micro-dust on personal clothing, which can lead to chronic, unnoticed dermal exposure[2].

Operational Workflow: Self-Validating Handling Protocol

Every step in this protocol includes a validation mechanism to ensure the engineering controls and PPE are actively functioning before proceeding to the next, higher-risk step.

Step 1: Pre-Operation Validation

  • Action: Verify the face velocity of the chemical fume hood or ventilated balance enclosure (Target: 0.5 m/s or 100 fpm).

  • Validation: Observe the flow indicator or use a tissue strip to visually confirm negative pressure.

  • Action: Don all PPE outlined in Table 2.

  • Validation: Perform a pneumatic glove-integrity check (trap air in the outer glove and squeeze to check for microscopic pinholes) before handling the chemical.

Step 2: Dry Powder Weighing (Aerosol Hazard)

  • Action: Use an anti-static weighing boat. The oxan-4-yl group can generate static charge in low-humidity environments, leading to sudden aerosolization of the powder.

  • Action: Weigh the required mass and transfer it to a reaction vial.

  • Validation: Cap the vial tightly inside the ventilated enclosure before moving it to the main fume hood. This ensures no dust escapes into the ambient lab air during transit.

Step 3: Solvent Dissolution (High Dermal Risk Phase)

  • Action: Inside the fume hood, add the carrier solvent (e.g., DMSO) to the capped vial using a syringe via a septum. If a septum is not available, uncap carefully, add solvent, and recap immediately.

  • Causality: Once in solution, the dermal absorption rate of the aniline derivative increases by orders of magnitude[1]. The solvent acts as a molecular vehicle, bypassing the skin's natural defenses.

  • Validation: Inspect outer gloves immediately after dissolution. If any solvent droplet is suspected to have touched the glove, doff the outer pair immediately, wash hands, and don a fresh outer pair.

Spill Management & Disposal Plan

Aniline derivatives require specific neutralization and containment strategies to prevent environmental contamination and exposure to cleanup personnel[6].

Solid Spill (Dry Powder):

  • Isolate: Evacuate immediate vicinity. Do NOT sweep dry, as this generates highly toxic aerosols[3].

  • Contain: Gently cover the powder with damp, inert absorbent towels (water prevents dust formation).

  • Collect: Use a non-sparking scoop to place the damp material into a sealable hazardous waste container.

Liquid Spill (Dissolved in Solvent):

  • Isolate: Alert personnel and ensure fume hood sashes are pulled down to maximize exhaust velocity.

  • Absorb: Pour an inert, high-capacity absorbent (e.g., vermiculite or diatomaceous earth) over the spill. Do not use combustible paper towels for large, concentrated solvent spills.

  • Decontaminate: Wipe the area with a solvent that effectively solubilizes the residue (e.g., ethanol or isopropanol), followed by a soap and water wash.

Disposal: Collect all waste, including contaminated gloves and wipes, in a clearly labeled, chemically compatible container. Dispose of via high-temperature incineration in accordance with local environmental regulations (e.g., EPA or REACH guidelines for aniline derivatives)[7].

Workflow Visualization

G Start 4-amino-N-methyl-N-(oxan-4-yl)benzamide (Dry Powder State) PPE Don & Validate PPE: Double Nitrile, Goggles, Lab Coat, N100 Respirator Start->PPE Pre-handling integrity check Weighing Weighing Protocol (Ventilated Balance Enclosure) PPE->Weighing Engineering controls verified Dissolution Solvent Dissolution (DMSO/DMF in Fume Hood) Weighing->Dissolution Transfer sealed vial only DermalRisk CRITICAL HAZARD: High Dermal Absorption Risk (Solvent Carrier Effect) Dissolution->DermalRisk Solubilization increases LogP impact Reaction Reaction Setup & Incubation Dissolution->Reaction Controlled reagent addition DermalRisk->Dissolution Mandates strict glove discipline Waste Hazardous Waste Disposal (High-Temp Incineration) Reaction->Waste Post-experiment decontamination

Operational Safety & Exposure Control Workflow for Lipophilic Aniline Derivatives

References

  • Safety Data Sheet Benzamide - MetaSci. Available at: [Link]

  • Aniline family - HBM4EU. Available at: [Link]

  • Aniline and Aniline Hydrochloride - Some Aromatic Amines and related Compounds - NCBI. Available at:[Link]

  • BENZAMIDE FOR SYNTHESIS - Loba Chemie. Available at: [Link]

  • Topical Anesthetic-Induced Methemoglobinemia Advisory - Patient Safety Authority. Available at:[Link]

  • Toxicological Profile For Nitrobenzene - EPA NEPIS. Available at: [Link]

  • Health Risk Assessment of Ortho-Toluidine Utilising Human Biomonitoring Data of Workers and the General Population - MDPI. Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-amino-N-methyl-N-(oxan-4-yl)benzamide
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4-amino-N-methyl-N-(oxan-4-yl)benzamide
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